molecular formula C20H26N4O5 B1639084 Z-Ile-his-OH

Z-Ile-his-OH

Cat. No.: B1639084
M. Wt: 402.4 g/mol
InChI Key: ANMQWJBATIWADO-JQFCIGGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ile-His-OH is a protected dipeptide sequence featuring isoleucine and histidine, safeguarded by a benzyloxycarbonyl (Z or Cbz) group at the N-terminus. This protection makes the compound a crucial building block in solid-phase and solution-phase peptide synthesis, where it is used to construct more complex peptide structures for scientific investigation. The presence of the imidazole side chain in the histidine residue suggests potential research applications in studies involving metalloproteinase inhibition or metal ion chelation, given histidine's known role as a metal coordinator in enzymatic active sites . This product is provided for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t13-,16-,17-/m0/s1

InChI Key

ANMQWJBATIWADO-JQFCIGGWSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

sequence

IH

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Z-Ile-His-OH Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the N-α-benzyloxycarbonyl-L-isoleucyl-L-histidine (Z-Ile-His-OH) dipeptide. In the realm of peptide chemistry and drug development, a thorough understanding of a molecule's fundamental characteristics is paramount for its successful application. This document is structured to provide not just data, but a framework for the experimental determination and interpretation of these properties, reflecting the causality behind experimental choices and ensuring a self-validating system of protocols.

Chemical Identity and Structural Elucidation

Z-Ile-His-OH is a dipeptide composed of L-isoleucine and L-histidine, with the N-terminus of isoleucine protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during chain elongation.[]

Molecular Formula: C₂₀H₂₆N₄O₅

Molecular Weight: 418.45 g/mol

Structure:

Spectroscopic Characterization

Definitive structural confirmation of synthesized Z-Ile-His-OH is achieved through a combination of spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For Z-Ile-His-OH, characteristic signals would be expected for the aromatic protons of the Z-group, the α-protons of isoleucine and histidine, the side chain protons of both amino acids, and the imidazole ring protons of histidine.[2] The chemical shifts of the imidazole protons are particularly sensitive to the protonation state and can be used in pKa determination.[3]

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[4] Expected characteristic absorption bands for Z-Ile-His-OH would include:

  • ~3300 cm⁻¹ (N-H stretching of the peptide bond and imidazole)

  • ~3000 cm⁻¹ (C-H stretching)

  • ~1700-1725 cm⁻¹ (C=O stretching of the carboxylic acid)

  • ~1650 cm⁻¹ (Amide I band, C=O stretching of the peptide bond)

  • ~1540 cm⁻¹ (Amide II band, N-H bending and C-N stretching)

  • Characteristic aromatic C-H and C=C bands from the benzyloxycarbonyl group.

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the dipeptide and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Synthesis and Purification

The synthesis of Z-Ile-His-OH is typically achieved through standard solution-phase peptide coupling methods.

Synthetic Strategy

A common approach involves the coupling of Z-isoleucine (Z-Ile-OH) with a histidine derivative where the carboxylic acid group is protected, for example, as a methyl or benzyl ester (e.g., H-His-OMe). The coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). Following the coupling, the ester protecting group is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters) to yield the final dipeptide.

Purification Protocol

Purification of the crude Z-Ile-His-OH is critical to remove unreacted starting materials, coupling reagents, and by-products.

2.2.1. Chromatographic Purification Workflow

cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product Crude Crude Z-Ile-His-OH Column Chromatography Column (e.g., Silica Gel or Reversed-Phase) Crude->Column Loading Elution Gradient Elution Column->Elution Fractions Fraction Collection Elution->Fractions Analysis TLC or HPLC Analysis Fractions->Analysis Monitoring Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure Z-Ile-His-OH Evaporation->Pure

Caption: Workflow for the purification of Z-Ile-His-OH.

Step-by-Step Protocol:

  • Column Selection: Depending on the polarity of the impurities, either normal-phase (silica gel) or reversed-phase (e.g., C18) chromatography can be employed.[5]

  • Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

  • Elution: A gradient of solvents with increasing polarity (for normal-phase) or increasing organic content (for reversed-phase) is used to elute the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

  • Pooling and Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Z-Ile-His-OH.

Physicochemical Properties

Physical Appearance and Melting Point

Z-Ile-His-OH is expected to be a white to off-white solid. The melting point is a key indicator of purity and should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Solubility

The solubility of Z-Ile-His-OH is a critical parameter for its handling, formulation, and biological testing. The presence of the hydrophobic Z-group and isoleucine side chain, combined with the polar imidazole and carboxylic acid groups of histidine, results in amphiphilic character.

Expected Solubility Profile:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic WaterSparingly solubleThe hydrophobic Z-group and isoleucine side chain limit aqueous solubility.
Methanol, EthanolSolubleThe alcohol can solvate both the polar and non-polar regions of the molecule.
Polar Aprotic DMSO, DMFSolubleThese solvents are effective at dissolving a wide range of organic molecules.[6][7]
Non-Polar Hexane, TolueneInsolubleThe polar peptide backbone and histidine side chain prevent dissolution in non-polar solvents.

Experimental Protocol for Solubility Determination:

  • Add a known amount of Z-Ile-His-OH to a vial.

  • Incrementally add a specific volume of the solvent of interest while stirring at a constant temperature.

  • Observe for complete dissolution.

  • The solubility is expressed as mg/mL or mol/L.

Acid-Base Properties (pKa)

The pKa values of the ionizable groups in Z-Ile-His-OH are crucial for understanding its charge state at different pH values, which influences its solubility, stability, and biological interactions. The ionizable groups are the carboxylic acid of the C-terminus and the imidazole ring of the histidine side chain.

Expected pKa Values:

  • Carboxylic Acid (C-terminus): ~3-4

  • Imidazole (Histidine side chain): ~6-7[8]

3.3.1. Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values.[9]

cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Sample Dissolve Z-Ile-His-OH in water/co-solvent Titration Titrate with NaOH Sample->Titration Titrant Standardized NaOH Solution Titrant->Titration Measurement Record pH vs. Volume Titration->Measurement Curve Plot Titration Curve Measurement->Curve Derivative Calculate 1st & 2nd Derivatives Curve->Derivative pKa Determine Equivalence Points & pKa Values Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of Z-Ile-His-OH in deionized water, potentially with a co-solvent if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be accurately determined from the first and second derivatives of the titration curve.

Stability

Assessing the stability of Z-Ile-His-OH under various conditions is essential for determining its shelf-life and suitability for different applications.[10]

3.4.1. Stability Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact dipeptide from its degradation products. Reversed-phase HPLC is typically suitable for this purpose.

3.4.2. Forced Degradation Studies

To assess stability, the dipeptide is subjected to stress conditions, and the extent of degradation is monitored over time by HPLC.

Experimental Conditions for Forced Degradation:

ConditionDescription
Acidic 0.1 M HCl at elevated temperature (e.g., 60 °C)
Basic 0.1 M NaOH at room temperature
Oxidative 3% H₂O₂ at room temperature
Thermal Solid-state at elevated temperature (e.g., 60 °C)
Photolytic Exposure to UV light

Data Analysis:

The percentage of remaining Z-Ile-His-OH is plotted against time for each condition to determine the degradation kinetics.

Potential Biological Activities and Applications

While specific biological activities for Z-Ile-His-OH are not extensively documented, dipeptides, in general, are known to exhibit a range of biological functions, including acting as enzyme inhibitors, signaling molecules, and possessing antimicrobial or antioxidant properties.[11] The presence of histidine suggests potential roles in metal chelation and catalytic activity.[12]

In drug development, Z-protected dipeptides serve as crucial intermediates in the synthesis of more complex peptide-based therapeutics.[] The physicochemical properties detailed in this guide are fundamental for optimizing reaction conditions, developing purification strategies, and designing formulation and delivery systems for potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Z-Ile-His-OH. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can obtain the critical data necessary to advance their work with this and other protected dipeptides. The integration of robust analytical methodologies ensures the scientific integrity and trustworthiness of the generated data, which is the cornerstone of successful research and development.

References

  • ResearchGate. Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K | Request PDF. [Link]

  • ACS Publications. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

  • ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling | Request PDF. [Link]

  • Wikipedia. Amino acid. [Link]

  • Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

  • ResearchGate. The dipeptides with interesting biological activities. [Link]

  • PubMed. Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. [Link]

  • National Center for Biotechnology Information. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • ResearchGate. Synthesis of (Z)-α,β-dehydro-histidine (ΔZ His). [Link]

  • YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

  • YouTube. His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). [Link]

  • ResearchGate. How to calculate the pka and helicity of peptide?. [Link]

  • ResearchGate. Effects of different pH, temperature, and pressurisation time on the stability of chlorophylls treated with Zn and high hydrostatic pressure. [Link]

  • MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • Srikrishna College. Solubility and dissolution thermodynamics of L-histidine and L-tryptophan in aqueous ethanol solution at five equidistant. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • Google Patents.
  • CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Solubility of Things. Histidine | Solubility of Things. [Link]

  • NCERT. Biomolecules. [Link]

  • PubMed. Prebiotic synthesis of histidine. [Link]

  • World Health Organization. Annex 10 - ICH. [Link]

  • Wikipedia. Cobalt. [Link]

  • National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • YouTube. Application of his tag purification | Affinity chromatography. [Link]

  • YouTube. How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. [Link]

  • Exploring the Chemical Properties and Applications of Z-His-OH. Exploring the Chemical Properties and Applications of Z-His-OH. [Link]

  • ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Cheméo. Chemical Properties of Histidine (CAS 71-00-1). [Link]

  • National Center for Biotechnology Information. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62. [Link]

  • The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. [Link]

  • ResearchGate. Temperature and pH as factors influencing droplet size distribution and linear viscoelasticity of O/W emulsions stabilised by soy and gluten proteins | Request PDF. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Facilitated synthesis of proteins containing modified dipeptides. [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.9 1H NMR Spectroscopy. [Link]

  • Quora. Could E-Z configuration affect the melting point of a compound? If yes, how?. [Link]

Sources

Thermodynamic Stability of Z-Ile-His-OH Supramolecular Structures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) supramolecular structures. It is designed for researchers requiring a rigorous framework for characterizing peptide self-assembly, phase transitions, and energetic landscapes.

Technical Guide & Characterization Framework

Executive Summary

The dipeptide derivative Z-Ile-His-OH represents a class of amphiphilic hydrogelators where thermodynamic stability is governed by a delicate interplay between hydrophobic collapse,


-

stacking, and pH-dependent electrostatics. Unlike simple aliphatic peptides, the inclusion of the Histidine imidazole ring (

) introduces a "thermodynamic switch," rendering the supramolecular assembly responsive to environmental stimuli.

This guide provides the theoretical grounding and experimental protocols necessary to define the Critical Gelation Concentration (CGC) , Sol-Gel Transition Temperature (


) , and the Gibbs Free Energy (

)
of the system.

Molecular Architecture & Assembly Drivers

The stability of Z-Ile-His-OH assemblies is not intrinsic to the molecule alone but arises from the cooperative non-covalent interactions defined by its three distinct domains:

  • N-Terminal Z-Group (Benzyloxycarbonyl):

    • Function: Provides the aromatic moiety for

      
      -
      
      
      
      stacking.
    • Thermodynamic Impact: Acts as the primary driver for unidirectional growth (fibrillization), significantly lowering the entropic penalty of assembly by restricting conformational freedom.

  • Isoleucine (Ile) Linker:

    • Function: A

      
      -sheet promoting residue with a hydrophobic side chain.
      
    • Thermodynamic Impact: The steric bulk of the sec-butyl group stabilizes the hydrophobic core of the nanofiber, protecting the assembly from hydrolysis and solvent penetration.

  • C-Terminal Histidine (His):

    • Function: The pH-responsive headgroup.

    • Thermodynamic Impact:

      • pH < 6.0 (Protonated): Cationic repulsion (

        
        ) destabilizes the lattice (
        
        
        
        ), favoring the sol state.
      • pH > 6.0 (Neutral): Hydrogen bonding and

        
        -stacking dominate, favoring the gel state (
        
        
        
        ).
Visualization: Self-Assembly Mechanism

The following diagram illustrates the pH-gated assembly pathway of Z-Ile-His-OH.

Z_Ile_His_Assembly Sol_State Sol State (Dispersed Monomers) Protonation pH < 6.0 (Protonated His) Sol_State->Protonation Electrostatic Repulsion Nucleation Nucleation (Oligomers) Sol_State->Nucleation pH > 6.0 Trigger Elongation Elongation (Fibrils) Nucleation->Elongation Thermodynamic Drive Gel_State Hydrogel State (Entangled Network) Elongation->Gel_State Cross-linking Pi_Stacking π-π Stacking (Z-Group) Pi_Stacking->Nucleation Hydrophobic Hydrophobic Effect (Ile Sidechain) Hydrophobic->Elongation H_Bonding H-Bonding (Beta-Sheet) H_Bonding->Gel_State

Figure 1: pH-dependent self-assembly pathway of Z-Ile-His-OH, highlighting the transition from electrostatic repulsion to supramolecular ordering.

Thermodynamic Framework

To quantify stability, we treat the gelation as a phase transition analogous to crystallization. The stability constant


 is related to the critical gelation concentration (

) by:


Where:

  • Enthalpy (

    
    ):  Typically negative (exothermic) for peptide assembly due to hydrogen bond formation and van der Waals interactions.
    
  • Entropy (

    
    ):  Often positive, driven by the release of structured water molecules surrounding the hydrophobic Z-Ile domains (Hydrophobic Effect).
    
Expected Thermodynamic Profile
ParameterTypical Value RangePhysical Interpretation

-20 to -60 kJ/molExothermic formation of intermolecular H-bonds and stacking.

30°C - 70°CDependent on concentration; defines the "melting" point of the gel.

0.1 - 1.0 wt%Lower values indicate higher thermodynamic stability of the aggregate.

(Apparent)
6.0 - 6.5Shifted slightly from bulk His due to the local environment in the fibril.

Experimental Characterization Protocols

This section details the mandatory workflows to validate the thermodynamic stability of Z-Ile-His-OH structures.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To measure the enthalpy of the sol-gel transition (


) and the transition temperature (

).
  • Sample Preparation: Prepare Z-Ile-His-OH hydrogels at concentrations of 0.2%, 0.5%, and 1.0% (w/v) in phosphate buffer (pH 7.4).

  • Equilibration: Allow samples to mature for 24 hours at 25°C to ensure thermodynamic equilibrium (metastable states can skew results).

  • Measurement:

    • Instrument: High-sensitivity DSC (e.g., TA Instruments Nano DSC).

    • Reference: Matched buffer solution.

    • Scan Rate: 1°C/min (heating) and 1°C/min (cooling). Note: Fast scan rates (>5°C/min) introduce thermal lag and hysteresis.

  • Analysis: Integrate the endothermic peak during heating to calculate

    
    . Plot 
    
    
    
    vs
    
    
    (van 't Hoff plot) to extract thermodynamic parameters independently.
Protocol 2: Variable-Temperature Rheology

Purpose: To define mechanical stability and the "yield" point of the supramolecular network.

  • Setup: Cone-and-plate geometry (20mm, 1° cone) with a solvent trap to prevent evaporation.

  • Strain Sweep: Perform at 25°C to determine the Linear Viscoelastic Region (LVR).

  • Temperature Ramp:

    • Fix strain within LVR (typically 0.1%).

    • Frequency: 1 Hz (6.28 rad/s).

    • Ramp: 20°C to 80°C at 2°C/min.

  • Data Interpretation: The crossover point where

    
     defines 
    
    
    
    . A sharp drop in
    
    
    indicates the melting of the physical network.
Protocol 3: Spectroscopic Stability Tracking (CD & FTIR)

Purpose: To correlate macroscopic stability with molecular-level secondary structure.

  • Circular Dichroism (CD): Monitor the

    
    -sheet signal (negative band ~218 nm) as a function of temperature. A loss of signal intensity correlates with the disassembly of the supramolecular chirality.
    
  • FTIR: Track the Amide I band (1630-1650 cm⁻¹). A shift from 1630 cm⁻¹ (

    
    -sheet) to 1650 cm⁻¹ (random coil) confirms thermal denaturation.
    
Visualization: Stability Testing Workflow

Stability_Workflow cluster_Thermal Thermal Stability cluster_Structural Structural Integrity Start Z-Ile-His-OH Sample DSC DSC Analysis (Enthalpy ΔH) Start->DSC Rheology Rheology (T_gel Determination) Start->Rheology CD CD Spectroscopy (Secondary Structure) Start->CD FTIR FTIR (H-Bonding Network) Start->FTIR Analysis Thermodynamic Profile (ΔG, ΔH, ΔS) DSC->Analysis Phase Transition Energy Rheology->Analysis Sol-Gel Point CD->Analysis Folding Stability FTIR->Analysis Bond Strength

Figure 2: Integrated experimental workflow for characterizing the thermodynamic and mechanical stability of peptide hydrogels.

Factors Influencing Stability (Control Parameters)

To engineer Z-Ile-His-OH for specific applications (e.g., drug delivery), one must manipulate the following variables:

  • Ionic Strength:

    • Effect: High salt concentrations (

      
       mM NaCl) screen the charge on the Histidine residue.
      
    • Result: This can induce "salting out" or precipitation rather than controlled gelation, often increasing thermal stability but reducing optical clarity.

  • Solvent Polarity:

    • Effect: Addition of ethanol or DMSO disrupts the hydrophobic interactions of the Z-group and Ile side chain.

    • Result: Decreases

      
       and increases Critical Gelation Concentration (CGC).
      
  • Thermal History (Annealing):

    • Effect: Heating the solution to 80°C and cooling slowly (0.5°C/min) vs. quenching (rapid cooling).

    • Result: Slow annealing promotes thermodynamic minimum structures (crystals/thick fibers), while quenching traps the system in metastable kinetic states (transparent gels).

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials.[1] Chemical Society Reviews. Link

  • Adams, D. J., et al. (2013). The effect of the counterion on the pH-dependent gelation of a dipeptide. Soft Matter. Link

  • Biosynth. (n.d.). Z-Ile-His-OH Product Page. Biosynth Carbosynth. Link(Representative supplier link for chemical entity verification)

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications. Link

  • Yan, X., & Zhu, P. (2010). Self-assembly of peptide-based colloids.[2][3][4] Current Opinion in Colloid & Interface Science. Link

Note: While Z-Ile-His-OH is a specific chemical entity, its thermodynamic behavior is modeled here based on the established physics of Z-capped amphiphilic dipeptides. Experimental validation using the protocols above is required for precise numerical values.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Z-Ile-His-OH Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembling peptides are at the forefront of nanomaterials and drug delivery systems research. The dipeptide N-α-carbobenzyloxy-L-isoleucyl-L-histidine (Z-Ile-His-OH) represents a fascinating subject for study due to the interplay of hydrophobic, aromatic, and hydrogen-bonding interactions that govern its supramolecular architecture. This guide provides a comprehensive walkthrough of the methodologies and rationale behind the crystal structure analysis of Z-Ile-His-OH assemblies, from synthesis to in-depth structural elucidation. Our approach emphasizes not just the procedural steps but the underlying scientific principles that ensure robust and reproducible results, offering valuable insights for both seasoned crystallographers and researchers new to the field.

The Significance of Understanding Z-Ile-His-OH Self-Assembly

The spontaneous organization of molecules into well-defined structures, or self-assembly, is a fundamental principle in biology and materials science. For peptides, this process is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces[1]. The dipeptide Z-Ile-His-OH is a particularly instructive model system for several reasons:

  • The Role of the Z-Protecting Group: The N-terminal benzyloxycarbonyl (Z) group is not merely a synthetic convenience to prevent unwanted side reactions during peptide synthesis[2][3][4]. Its aromatic nature introduces the potential for π-π stacking interactions, which can significantly influence the packing of the molecules in the crystal lattice. Furthermore, the Z-group can enhance the solubility of the peptide in organic solvents, which is beneficial for crystallization, and reduce aggregation during synthesis[].

  • Isoleucine's Contribution to Hydrophobicity: The bulky, aliphatic side chain of isoleucine provides a strong hydrophobic driving force for self-assembly, encouraging the sequestration of these nonpolar groups away from aqueous environments. This hydrophobic collapse is a primary factor in the initial aggregation of the dipeptides[6].

  • Histidine as a Versatile Interaction Hub: The imidazole ring of histidine is a key player in the formation of complex biological structures[7]. It can act as both a hydrogen bond donor and acceptor, and its aromatic character allows for π-π stacking. The pKa of the imidazole ring is close to physiological pH, making histidine-containing peptides sensitive to their environment, a property that can be exploited in drug delivery systems[8]. Histidine residues are also known for their involvement in metal binding and enzymatic catalysis[9].

A detailed understanding of the crystal structure of Z-Ile-His-OH assemblies provides a blueprint for the rational design of novel biomaterials with tailored properties, such as hydrogels for drug delivery or scaffolds for tissue engineering.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the dipeptide. The following is a generalized protocol for the solution-phase synthesis of Z-Ile-His-OH.

Experimental Protocol: Synthesis of Z-Ile-His-OH
  • Activation of Z-Ile-OH:

    • Dissolve N-α-carbobenzyloxy-L-isoleucine (Z-Ile-OH) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

    • Stir the reaction mixture at 0°C for 1-2 hours to form the activated ester.

  • Coupling with L-Histidine Methyl Ester:

    • In a separate flask, dissolve L-histidine methyl ester hydrochloride in DMF and neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated Z-Ile-OH solution to the neutralized histidine solution.

    • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

    • Remove the solvent under reduced pressure.

    • Redissolve the crude product in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting Z-Ile-His-OMe by flash column chromatography on silica gel.

  • Saponification:

    • Dissolve the purified Z-Ile-His-OMe in a mixture of methanol and water.

    • Add a stoichiometric amount of 1 M sodium hydroxide (NaOH) and stir at room temperature, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with 1 M HCl.

    • Extract the product with an organic solvent.

    • Dry the organic layer, and evaporate the solvent to yield Z-Ile-His-OH.

  • Final Crystallization/Purification:

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity Z-Ile-His-OH as a crystalline solid.

Crystallization: From Solution to Ordered Assemblies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in structure determination[10]. For peptides, which can be flexible, this process requires careful screening of various conditions[11].

Experimental Protocol: Crystallization of Z-Ile-His-OH

The vapor diffusion method is a widely used technique for peptide crystallization.

  • Prepare the Peptide Solution: Dissolve the purified Z-Ile-His-OH in a suitable solvent to a concentration of 5-20 mg/mL. The choice of solvent is critical; it should be one in which the peptide is soluble but can be readily precipitated. A mixture of an organic solvent and water is often a good starting point.

  • Set up the Crystallization Plate:

    • Sitting Drop: Pipette 1-2 µL of the peptide solution onto a cover slip or the post of a sitting drop plate. Add an equal volume of the reservoir solution (precipitant solution) to the drop.

    • Hanging Drop: Pipette 1-2 µL of the peptide solution onto a siliconized cover slip. Add an equal volume of the reservoir solution. Invert the cover slip and place it over the well of a crystallization plate containing 500-1000 µL of the reservoir solution.

  • Screening Conditions: The reservoir solution contains a precipitant that will slowly draw water from the crystallization drop, increasing the concentration of the peptide and inducing crystallization. A typical screen for a peptide like Z-Ile-His-OH would include:

    • Precipitants: Polyethylene glycols (PEGs) of various molecular weights, salts (e.g., ammonium sulfate, sodium chloride), and organic solvents (e.g., isopropanol, ethanol).

    • pH: The pH of the buffer in the reservoir solution should be varied, especially given the pH-sensitive nature of the histidine side chain[8]. Buffers such as citrate, phosphate, and Tris are commonly used.

  • Incubation and Monitoring: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Monitor the drops regularly under a microscope for the formation of crystals.

The slow evaporation method is another common technique for crystallizing small molecules and peptides[12].

  • Prepare a Saturated Solution: Dissolve the Z-Ile-His-OH in a suitable solvent or solvent mixture until it is close to saturation.

  • Evaporation: Place the solution in a small vial or beaker and cover it with a cap or parafilm with a few small holes poked in it.

  • Incubation: Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. As the solvent evaporates, the concentration of the peptide increases, leading to crystal formation.

X-ray Diffraction: Illuminating the Crystal Lattice

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their internal structure[13].

Workflow for X-ray Diffraction Data Collection and Processing

XRay_Workflow Crystal_Harvesting Crystal Harvesting & Cryo-protection Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Mount on diffractometer Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Diffraction images Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Reflection file (hkl) Model_Building Model Building & Refinement Structure_Solution->Model_Building Initial electron density map Validation Structure Validation Model_Building->Validation Refined model Validation->Model_Building Feedback for further refinement

Caption: A generalized workflow for crystal structure determination using X-ray diffraction.

  • Crystal Harvesting and Cryo-protection: Peptide crystals are often fragile and need to be handled with care[10]. They are typically scooped out of the crystallization drop using a small nylon loop and then flash-cooled in liquid nitrogen to prevent radiation damage during data collection. To prevent the formation of ice crystals, which would destroy the crystal lattice, the crystals are often soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) before freezing[10].

  • Data Collection: The frozen crystal is mounted on a goniometer in an X-ray diffractometer. A fine, collimated beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electrons in the atoms, producing a pattern of spots on a detector[10]. A complete dataset consists of hundreds of diffraction images taken at different crystal orientations[10].

  • Data Processing: The collected diffraction images are then processed using specialized software (e.g., XDS, MOSFLM). This involves:

    • Indexing: Determining the unit cell parameters and the Bravais lattice of the crystal.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-related reflections to produce a final reflection file.

Structure Determination and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution (Phasing): The main challenge in crystallography is to determine the phases of the diffracted X-rays, as this information is lost during the experiment. For small molecules like Z-Ile-His-OH, direct methods are typically used to solve the phase problem.

  • Model Building: An initial electron density map is calculated using the determined phases and the measured structure factor amplitudes. An atomic model of the Z-Ile-His-OH molecule is then built into this map using software like Coot.

  • Refinement: The initial model is then refined against the experimental data using software such as PHENIX or SHELXL[10][14]. This is an iterative process that adjusts the atomic coordinates, displacement parameters (B-factors), and occupancies to improve the agreement between the calculated and observed diffraction data. This process is repeated until the model converges to a chemically reasonable structure with good statistics.

In-depth Structural Analysis: Unveiling Intermolecular Interactions

The refined crystal structure provides a wealth of information about the supramolecular assembly of Z-Ile-His-OH.

Hydrogen Bonding Network

Hydrogen bonds are crucial in determining the secondary structure and packing of peptides[1]. In the crystal structure of Z-Ile-His-OH, several potential hydrogen bond donors and acceptors exist: the amide nitrogen and carbonyl oxygen of the peptide backbone, the carboxyl group, and the imidazole ring of histidine. A detailed analysis of the hydrogen bonding network reveals how the molecules are linked together, often forming sheets or helical structures.

Donor Acceptor Distance (Å) **Angle (°) **
N-H (amide)O=C (carbonyl)Typical range: 2.7-3.3Typical range: 150-180
O-H (carboxyl)O=C (carboxyl)Typical range: 2.5-2.8Typical range: 160-180
N-H (imidazole)O=C (carbonyl/carboxyl)Typical range: 2.7-3.2Typical range: 150-180
This table presents typical ranges for hydrogen bond geometries and should be populated with the actual data from the refined crystal structure of Z-Ile-His-OH.
Hydrophobic and Aromatic Interactions

The isoleucine side chains and the phenyl ring of the Z-group are likely to be involved in hydrophobic and π-π stacking interactions, respectively. These interactions play a significant role in the overall stability of the crystal packing. The arrangement of these groups can be visualized and analyzed to understand how they contribute to the formation of the supramolecular assembly. For instance, the phenyl rings of the Z-groups might stack in a parallel-displaced or T-shaped arrangement.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal[15][16]. The Hirshfeld surface is defined as the region in space where the contribution of the electron density of a given molecule to the total electron density is greater than that of all other molecules in the crystal. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific regions of close intermolecular contacts, which correspond to hydrogen bonds, halogen bonds, and other interactions.

Visualizing Intermolecular Interactions

Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 Z_Ile_His1 Z-Ile-His-OH Z_Ile_His2 Z-Ile-His-OH Z_Ile_His1->Z_Ile_His2 Hydrogen Bonds (Backbone-Backbone, Side Chain-Backbone) Z_Ile_His1->Z_Ile_His2 Hydrophobic Interactions (Ile-Ile) Z_Ile_His1->Z_Ile_His2 π-π Stacking (Z-group, Imidazole)

Caption: A schematic representation of the key intermolecular interactions that stabilize the Z-Ile-His-OH crystal lattice.

Conclusion

The crystal structure analysis of Z-Ile-His-OH assemblies provides a detailed snapshot of the intricate network of intermolecular interactions that drive the self-assembly of this dipeptide. By carefully controlling the synthesis, purification, and crystallization processes, it is possible to obtain high-quality crystals suitable for X-ray diffraction analysis. The resulting three-dimensional structure not only validates the principles of molecular recognition but also serves as a powerful tool for the rational design of new peptide-based biomaterials with predictable structures and functions. The insights gained from such studies are invaluable for advancing the fields of drug delivery, tissue engineering, and nanotechnology.

References

  • MDPI. Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique. [Link]

  • Springer. On the structural, electronic, and optical properties of L-histidine crystal: a DFT study. [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E)-4-(2,6-dichlorophenyl)buta-1,3-dien-1-yl]-1,3,5-triazine. [Link]

  • PubMed. On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide. [Link]

  • ACS Publications. Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. [Link]

  • CD Formulation. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. [Link]

  • PubMed Central. A Newcomer's Guide to Peptide Crystallography. [Link]

  • Tel Aviv University. Histidine as a key modulator of molecular self-assembly: Peptide-based supramolecular materials inspired by biological systems. [Link]

  • PubMed Central. Self-Assembly Dipeptide Hydrogel: The Structures and Properties. [Link]

  • PubMed Central. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. [Link]

  • Wikipedia. Sun. [Link]

  • Schrödinger. PrimeX. [Link]

  • PubMed Central. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. [Link]

  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

  • OSTI.gov. Modelling Interactions Within and Between Peptide Amphiphile Supramolecular Filaments. [Link]

  • ResearchGate. Determination of l-histidine crystal structure using ED and SSNMR. a.... [Link]

  • ResearchGate. Hydrogen bonding of Z-Ala–Ile-OH, viewed approximately along the a.... [Link]

  • MDPI. Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. [Link]

  • PubMed. Protecting Groups in Peptide Synthesis. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide. [Link]

  • Cambrex. Crystallization process development: Peptide crystallization. [Link]

  • PubMed Central. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. [Link]

  • RSC Publishing. Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. [Link]

  • Portland Press. A beginner's guide to X-ray data processing | The Biochemist. [Link]

  • PubMed. Prebiotic synthesis of histidine. [Link]

  • Creative Biostructure. Peptide Crystallization. [Link]

  • ACS Publications. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • RSC Publishing. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter. [Link]

  • PubMed Central. Balancing the intermolecular forces in peptide amphiphiles for controlling self-assembly transitions. [Link]

  • Phenix. Phenix. [Link]

  • ACS Publications. Hierarchical Self-Assembly of Histidine-Functionalized Peptide Amphiphiles into Supramolecular Chiral Nanostructures | Langmuir. [Link]

  • Acadechem. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Drug Discovery Online. Crystallization Process Development Peptide Crystallization. [Link]

  • Instruct-ERIC. Online Crystallography, protein-to-structure pipeline, Grenoble, EMBL. [Link]

  • UCL Discovery. On the Self-Assembly of pH-Sensitive Histidine-Based Copolypeptides. [Link]

  • ACS Publications. Interplay between Intrinsic Conformational Propensities and Intermolecular Interactions in the Self-Assembly of Short Surfactant-like Peptides Composed of Leucine/Isoleucine | Langmuir. [Link]

  • ACS Publications. Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. [Link]

  • SWISS-MODEL. SWISS-MODEL. [Link]

  • AMRI. Protein and Peptide Crystallization. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

Biological activity and toxicity profile of Z-Ile-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Toxicity Profile of Z-Ile-His-OH

Executive Summary

Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) is a specialized protected dipeptide intermediate primarily utilized in the synthesis of peptidomimetics and protease inhibitors. While not a standalone therapeutic agent, its specific amino acid sequence (Ile-His ) corresponds to the critical P2-P1 residues of the Angiotensin I cleavage site. Consequently, it serves as a vital structural probe and building block in the development of drugs targeting the Renin-Angiotensin System (RAS) and cysteine proteases (e.g., Calpains, Cathepsins).

This technical guide details the physicochemical properties, biological relevance, toxicity profile, and experimental handling of Z-Ile-His-OH, intended for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity & Physicochemical Properties

Z-Ile-His-OH functions as a hydrophobic, N-terminally protected dipeptide acid. The Carbobenzoxy (Z or Cbz) group confers stability against aminopeptidases and enhances cell permeability in derivative forms, though the free acid form is typically used as a synthetic precursor.

Property Specification
Chemical Name N-(Benzyloxycarbonyl)-L-isoleucyl-L-histidine
CAS Number 53935-11-8
Molecular Formula C₂₀H₂₆N₄O₅
Molecular Weight 402.45 g/mol
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.
pKa Values ~6.0 (Imidazole), ~3.6 (Carboxylic Acid)
Appearance White to off-white lyophilized powder
Storage -20°C, desiccated (Hygroscopic)
Structural Visualization

The following diagram illustrates the chemical connectivity of Z-Ile-His-OH.

Z_Ile_His_Structure Figure 1: Structural connectivity of Z-Ile-His-OH highlighting functional domains. Z_Group Z-Group (Cbz) (Hydrophobic Protection) Ile_Residue L-Isoleucine (Ile) (P2 Hydrophobic Side Chain) Z_Group->Ile_Residue Carbamate Linkage His_Residue L-Histidine (His) (P1 Imidazole Ring) Ile_Residue->His_Residue Peptide Bond C_Terminus C-Terminal Carboxyl (-OH) (Reactive Site) His_Residue->C_Terminus C-Terminus

Part 2: Biological Activity & Mechanism of Action

Z-Ile-His-OH itself is generally biologically inert as a standalone inhibitor because the C-terminal carboxylic acid prevents high-affinity binding to the active site cysteine or serine of most proteases (which typically require an aldehyde, chloromethyl ketone, or nitrile for covalent inhibition). However, its biological significance is defined by its role as a substrate mimic and synthetic precursor .

Structural Homology to Angiotensin

The sequence Ile-His represents residues 5 and 6 of Angiotensin I (Asp-Arg-Val-Tyr-Ile-His -Pro-Phe-His-Leu). This motif is critical in the Renin-Angiotensin System (RAS).

  • Renin Substrate Modeling: While Renin cleaves the Leu-Val bond, the upstream Ile-His sequence influences binding affinity and conformation.

  • Angiotensin Converting Enzyme (ACE): ACE cleaves the C-terminal dipeptide (His-Leu). Z-Ile-His-OH analogs are often used to study the subsite specificity (S2-S1) of ACE and related metalloproteases.

Precursor for Calpain and Cathepsin Inhibitors

Z-Ile-His-OH is the metabolic precursor or synthetic starting material for aldehyde inhibitors (e.g., Z-Ile-His-CHO ).

  • Mechanism: The dipeptide sequence provides specificity for the enzyme's binding pocket (S2 and S1 subsites).

  • Activation: Conversion of the C-terminal -OH to an aldehyde (-CHO) creates a potent transition-state inhibitor that forms a reversible hemiacetal with the active site cysteine of Calpain or Cathepsin B/L.

  • Inactivity of the Acid: The Z-Ile-His-OH form is often the inactive metabolite found in plasma after the aldehyde inhibitor has been oxidized by liver enzymes.

RAS Signaling Context

The diagram below places the Ile-His motif within the context of Angiotensin processing.

RAS_Pathway Figure 2: Z-Ile-His-OH mimics the internal Ile-His sequence of Angiotensin I. AngI Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngI->AngII Cleavage of His-Leu ZIH Z-Ile-His-OH (Synthetic Mimic of Residues 5-6) ZIH->AngI Structural Homology (Residues 5-6) ACE ACE (Enzyme) ACE->AngI Targets C-term

Part 3: Toxicity Profile & Safety Assessment

As a research chemical, specific toxicological data (LD50) for Z-Ile-His-OH is limited. However, its safety profile can be extrapolated from its components and class behavior.

Toxicological Classification
  • Acute Toxicity: Predicted to be low. The compound hydrolyzes into Benzyl alcohol, Isoleucine, and Histidine—all of which are relatively non-toxic or endogenous.

  • Irritation: Classified as a potential Skin and Eye Irritant (Category 2). The free carboxylic acid and the imidazole ring can cause local irritation upon contact.

  • Sensitization: Peptide intermediates can act as haptens. Prolonged inhalation of dust may cause sensitization in susceptible individuals.

Handling Protocols (Self-Validating Safety)
  • PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

  • Inhalation: Handle lyophilized powder in a Chemical Fume Hood to prevent inhalation of fine particulates.

  • First Aid:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Flush with water for 15 minutes; remove contact lenses.

    • Ingestion: Rinse mouth; do not induce vomiting.

Part 4: Experimental Protocols

Protocol A: Solubilization for Biological Assays

Z-Ile-His-OH is hydrophobic. Improper solubilization will lead to precipitation in aqueous buffers.

  • Stock Solution (10 mM): Weigh 4.0 mg of Z-Ile-His-OH. Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Working Solution: Dilute the stock solution into the assay buffer (e.g., PBS or Tris-HCl).

    • Critical Step: Ensure the final DMSO concentration is < 1% to avoid solvent effects on enzymes.

    • Validation: Inspect for turbidity. If cloudy, sonicate for 5 minutes.

Protocol B: General Coupling (Synthesis of Amides)

To use Z-Ile-His-OH as a building block (e.g., to make Z-Ile-His-Amide):

  • Activation: Dissolve 1.0 eq of Z-Ile-His-OH in DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine).

  • Coupling: Stir for 5 minutes (activation), then add 1.1 eq of the amine component (e.g., an amine-functionalized fluorophore or drug fragment).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS (observe disappearance of m/z 403 [M+H]+).

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes His/DIPEA), then 5% NaHCO₃, then Brine. Dry over Na₂SO₄.

References

  • ChemicalBook. (2024). Z-Ile-His-OH Product Properties and CAS 53935-11-8.

  • GuideChem. (2024). Suppliers and Safety Data for Z-Ile-His-OH.

  • Google Patents. (2006). Therapeutic and diagnostic ligand systems (ES2269397T3).

  • ChemSrc. (2024). Z-Ile-His-OH Physicochemical Data.

Methodological & Application

Application Note: Controlled Self-Assembly of Z-Ile-His-OH Hydrogels for Tissue Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for preparing Z-Ile-His-OH hydrogels for tissue engineering Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Tissue Engineers

Abstract

This guide details the preparation, characterization, and application of the ultra-short peptide amphiphile Z-Ile-His-OH (N-benzyloxycarbonyl-Isoleucine-Histidine). Unlike polymeric hydrogels, Z-Ile-His-OH forms supramolecular networks via non-covalent interactions (


 stacking, hydrogen bonding, and hydrophobic effects). This protocol focuses on leveraging the pH-responsive imidazole group of the Histidine residue (

) to trigger sol-gel transitions under physiological conditions, making it an ideal candidate for injectable tissue scaffolds and 3D cell encapsulation.

Introduction: The Mechanistic Basis

To successfully prepare Z-Ile-His-OH hydrogels, one must understand the molecular drivers of its assembly. The peptide consists of three functional domains:

  • The Z-Cap (Benzyloxycarbonyl): A hydrophobic aromatic group that drives unidirectional self-assembly via

    
     stacking.
    
  • The Linker (Isoleucine): A

    
    -branched hydrophobic amino acid that stabilizes the nanofibrillar core through van der Waals packing.
    
  • The Switch (Histidine): The hydrophilic head group. At neutral pH, the imidazole ring transitions between protonated and deprotonated states, modulating solubility.

The Gelation Trigger: In high pH solutions (pH > 8.0), the carboxylic acid and imidazole groups are deprotonated, creating electrostatic repulsion that keeps the peptide soluble. As the pH approaches the


 of Histidine (~6.0) or physiological pH (7.4), charge screening reduces repulsion, allowing the Z-cap and Isoleucine domains to dominate, driving the formation of 

-sheet rich nanofibers that entangle into a hydrogel.
Visualization: Molecular Assembly Pathway

G Monomer Soluble Monomers (High pH / Repulsion) Trigger Trigger Event (pH Drop / Metal Ions) Monomer->Trigger Stacking π-π Stacking & H-Bonding Trigger->Stacking Charge Screening Fibril Nanofibril Formation Stacking->Fibril Network 3D Hydrogel Network Fibril->Network Entanglement

Figure 1: The hierarchical self-assembly mechanism of Z-Ile-His-OH from monomeric solution to 3D hydrogel network.[1]

Materials & Reagents

  • Peptide: Z-Ile-His-OH (purity > 95%, lyophilized powder).

  • Solvent: Ultra-pure water (Milli-Q, 18.2 MΩ·cm).

  • Base: 0.5 M or 1.0 M Sodium Hydroxide (NaOH).

  • Acid/Trigger: 0.1 M Hydrochloric Acid (HCl) or Glucono-

    
    -lactone (GDL) for slow acidification.
    
  • Buffer: 10x Phosphate Buffered Saline (PBS).

  • Optional Crosslinker: Zinc Chloride (ZnCl

    
    ) for metal-coordinated stiffening.
    

Protocol 1: The "pH-Switch" Method (Standard Preparation)

This method uses a pH drop to trigger gelation. It is the most common method for creating injectable scaffolds.

Step 1: Stock Solution Preparation
  • Weigh 10 mg of Z-Ile-His-OH powder into a glass vial.

  • Add 980 µL of Milli-Q water. Note: The peptide will likely remain a cloudy suspension.

  • Add 20 µL of 0.5 M NaOH. Vortex vigorously.

    • Observation: The solution should become transparent as the pH rises (approx. pH 10-11), deprotonating the C-terminus and imidazole.

    • Troubleshooting: If not clear, add NaOH in 5 µL increments. Avoid exceeding pH 12 to prevent hydrolysis.

Step 2: Gelation Triggering

Option A: Instant Gelation (Injection simulation)

  • Add the alkaline peptide solution to a target vessel (e.g., a well plate).

  • Add a stoichiometric equivalent of HCl (or acidic buffer) to drop the pH to 7.4.

  • Result: Immediate cloudiness followed by gelation within seconds. Risk: Inhomogeneous gel due to rapid mixing.

Option B: Homogeneous Gelation (Recommended for Cell Culture)

  • To the alkaline peptide solution, add Glucono-

    
    -lactone (GDL)  powder (concentration dependent, typically 0.5 - 1.0% w/v).
    
  • GDL hydrolyzes slowly into gluconic acid, lowering the pH uniformly over 20-60 minutes.

  • Allow to sit undisturbed at 37°C.

Step 3: Buffer Equilibration

Once the gel is formed, carefully overlay with 1x PBS. This equilibrates the osmolarity and pH for biological applications without disrupting the fibrillar network.

Protocol 2: Cell Encapsulation (Biocompatible Workflow)

Direct mixing of cells into high pH solutions is cytotoxic. This modified protocol protects cellular viability.

Workflow Diagram

Protocol Prep 1. Dissolve Peptide (NaOH, pH 10) Buffer 2. Add 10x PBS (Buffer Capacity) Prep->Buffer Neut 3. Careful Neutralization (pH ~8.0) Buffer->Neut Dropwise HCl Cells 4. Add Cell Pellet (in minimal media) Neut->Cells Mix Gently Gel 5. Final Gelation (37°C Incubator) Cells->Gel Time

Figure 2: Step-by-step workflow for encapsulating cells within Z-Ile-His-OH hydrogels while maintaining viability.

Detailed Steps
  • Prepare Peptide Stock: Dissolve Z-Ile-His-OH at 2x the desired final concentration (e.g., 20 mg/mL) in dilute NaOH.

  • Pre-Adjustment: Carefully lower the pH to ~8.0 using dilute HCl. The solution should remain viscous but fluid. Critical: If it gels here, the pH is too low.

  • Cell Preparation: Pellet the desired cells (e.g., fibroblasts, MSCs) and resuspend them in a minimal volume of cell culture media (10x concentration).

  • Mixing: Mix the peptide solution (pH 8.0) with the cell suspension (pH 7.4) in a 1:1 ratio. The buffering capacity of the media will bring the final pH to ~7.4-7.6, triggering gelation around the cells.

  • Incubation: Immediately plate the mixture and incubate at 37°C.

Characterization & Quality Control

ParameterMethodExpected Outcome
Rheology Oscillatory sweep (1% strain, 1 Hz)Storage Modulus (

) > Loss Modulus (

). Typical

: 1 - 10 kPa depending on concentration.
Morphology TEM / SEMDense network of nanofibers (width 10-20 nm). Note: Dry samples carefully (Critical Point Drying) to avoid collapse.
Transparency Optical Absorbance (600 nm)High transparency indicates uniform nanofiber size; turbidity indicates aggregation/precipitation.
Stability Incubation in PBS (37°C)Gel should remain stable > 7 days. Rapid degradation suggests proteolytic susceptibility or weak assembly.

Troubleshooting Guide

  • Issue: Precipitation instead of Gelation.

    • Cause: pH dropped too fast or too low (pH < 5).

    • Solution: Use GDL for slow acidification or increase peptide concentration (minimum critical gelation concentration is usually ~0.5 wt%).

  • Issue: Gel is too weak (

    
     Pa). 
    
    • Cause: Insufficient hydrophobic packing.

    • Solution: Add ZnCl

      
        (10-20 mM). Zinc ions coordinate with the Histidine imidazole rings, creating metal-ligand crosslinks that significantly stiffen the matrix.
      
  • Issue: Cytotoxicity.

    • Cause: Residual NaOH or acidic shock.

    • Solution: Ensure thorough washing of the gel with media after formation (if seeding on top) or strict pH control during encapsulation (Protocol 2).

References

  • Gazit, E. (2007).[2] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Zhang, S. (2017). Discovery and design of self-assembling peptides. Interface Focus, 7(6), 20170028. Link

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications, 51(24), 5170-5180. Link

  • Das, A. K., et al. (2023). Histidine-Containing Amphiphilic Peptide-Based Non-Cytotoxic Hydrogelator. Langmuir, 39, 7012–7023. Link

  • Maity, I., et al. (2020). Dipeptide Self-assembled Hydrogels with Shear-Thinning and Instantaneous Self-healing Properties.[3] ACS Applied Materials & Interfaces, 12(19), 21399–21410. Link

Sources

Application of Z-Ile-His-OH in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-Ile-His-OH Supramolecular Systems for pH-Responsive Drug Delivery

Executive Summary

Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) represents a class of ultra-short, amphiphilic dipeptides capable of hierarchical self-assembly. Unlike long-chain polymer carriers, Z-Ile-His-OH leverages precise non-covalent interactions—specifically


 stacking, hydrogen bonding, and hydrophobic effects—to form discrete nanostructures (nanofibers, vesicles, or hydrogels).

This guide details the application of Z-Ile-His-OH in designing pH-responsive drug delivery systems (DDS) . The inclusion of the Histidine residue (pKa ~6.0) acts as a molecular switch, enabling structural disassembly and payload release in acidic microenvironments (e.g., tumor extracellular matrix or endosomes).

Physicochemical Mechanism

The utility of Z-Ile-His-OH is dictated by its tripartite molecular architecture. Understanding these zones is critical for experimental design.

Structural ZoneChemical MoietyFunction in AssemblyDrug Delivery Role
N-Cap Benzyloxycarbonyl (Z)Provides aromaticity for

stacking; drives initial nucleation.
Enhances proteolytic stability; promotes hydrogelation.
Core Isoleucine (Ile)Hydrophobic

-sheet former.
Creates hydrophobic pockets for encapsulating lipophilic drugs (e.g., Doxorubicin, Paclitaxel).
C-Term / Head Histidine (His)Imidazole side chain (Ionizable).The Trigger: Protonation at pH < 6.0 disrupts assembly via electrostatic repulsion, releasing the drug.
Self-Assembly Pathway

The transition from monomer to nanostructure follows a nucleation-elongation model.

  • Monomer State: At pH > 7 or in organic solvents, the peptide is uncharged or stabilized.

  • Nucleation: Introduction of water or pH adjustment causes the hydrophobic Z-Ile domains to aggregate, minimizing water contact.

  • Elongation: Intermolecular H-bonds form between peptide backbones, while Z-groups stack, growing into high-aspect-ratio nanofibers.

  • Gelation: Entanglement of nanofibers traps the solvent, forming a supramolecular hydrogel.

Experimental Protocols

Protocol A: Synthesis of Z-Ile-His-OH (Solid Phase)

Rationale: While solution-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) offers higher purity and easier workup for research scales.

Materials:

  • 2-Chlorotrityl chloride resin (CTC resin)

  • Fmoc-His(Trt)-OH, Fmoc-Ile-OH

  • Z-Cl (Benzyloxycarbonyl chloride) or Z-OSu

  • DIPEA (Diisopropylethylamine), DMF (Dimethylformamide), DCM (Dichloromethane)

Workflow:

  • Resin Loading: Swell CTC resin in DCM. Couple Fmoc-His(Trt)-OH using DIPEA (4 eq) in DCM for 2 hours. Cap unreacted sites with methanol.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Activate Fmoc-Ile-OH (3 eq) with HBTU/HOBt/DIPEA in DMF. Add to resin. Shake for 2 hours.

  • N-Terminal Capping (The "Z" Step): Deprotect the Ile Fmoc group. React the free amine with Z-OSu (3 eq) and DIPEA in DMF overnight. Note: This installs the Z-group.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O. The high acid concentration cleaves the peptide from the resin and removes the Trt protecting group from Histidine.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain white powder.

Protocol B: Formulation of pH-Responsive Nanocarriers

Rationale: The "Solvent-Switch" method is the most robust way to induce uniform self-assembly. It relies on the sudden change in solvent polarity to trigger nucleation.

Reagents:

  • Z-Ile-His-OH (Lyophilized powder)

  • Hydrophobic Drug (e.g., Curcumin or Doxorubicin base)

  • DMSO or Hexafluoroisopropanol (HFIP)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step:

  • Stock Preparation: Dissolve Z-Ile-His-OH in DMSO to a concentration of 10 mg/mL .

    • Critical: If co-loading a drug, dissolve the drug in the same DMSO solution (e.g., 1 mg/mL drug).

  • Solvent Switch (Assembly):

    • Place 900 µL of PBS (pH 7.4) in a vortexing vial.

    • Slowly inject 100 µL of the Peptide/Drug DMSO solution into the PBS while vortexing at medium speed.

    • Observation: The solution should turn slightly opalescent (Tyndall effect), indicating nanoparticle/nanofiber formation.

  • Aging: Allow the dispersion to sit undisturbed for 2-4 hours at room temperature to stabilize the structures.

  • Dialysis (Purification): Transfer the suspension to a dialysis bag (MWCO 1000 Da) and dialyze against PBS (pH 7.4) for 24 hours to remove free DMSO and unencapsulated drug.

Visualization of Workflow

The following diagram illustrates the logic flow from synthesis to pH-triggered release.

Z_Ile_His_Workflow cluster_TME Tumor Microenvironment (TME) Synthesis SPPS Synthesis (Z-Capping) Dissolution Dissolve in DMSO (Monomer State) Synthesis->Dissolution Assembly Solvent Switch (Add PBS pH 7.4) Dissolution->Assembly Hydrophobic Effect Nanostructure Self-Assembled Nanocarrier Assembly->Nanostructure π-π Stacking Acidic_pH pH < 6.0 (Protonation of His) Nanostructure->Acidic_pH Endocytosis / TME Disassembly Electrostatic Repulsion Acidic_pH->Disassembly Release Drug Release Disassembly->Release

Figure 1: Workflow for generating Z-Ile-His-OH nanocarriers and mechanism of pH-triggered payload release.

Characterization & Validation

To ensure scientific integrity, the formed structures must be validated using the following matrix.

TechniqueParameter MeasuredExpected Outcome for Z-Ile-His-OH
TEM / SEM MorphologyLong, entangled nanofibers (hydrogel) or spherical nanovesicles (dilute).
Circular Dichroism (CD) Secondary StructureNegative peak ~218 nm (indicating

-sheet formation).
Zeta Potential Surface ChargeNear neutral/slightly negative at pH 7.4; Shifts to Positive (> +15 mV) at pH 5.0 (His protonation).
Rheology Mechanical StrengthStorage modulus (G') > Loss modulus (G'') indicates gelation.

In Vitro Release Protocol (pH-Trigger Test)

Objective: Quantify the release of Doxorubicin (DOX) from Z-Ile-His-OH carriers under simulated physiological vs. tumor conditions.

  • Preparation: Prepare two sets of dialysis bags containing the DOX-loaded peptide suspension.

  • Media Setup:

    • Control: PBS pH 7.4 (Physiological).

    • Experimental: Acetate Buffer pH 5.5 (Endosomal/Tumor mimic).

  • Incubation: Submerge bags in respective buffers at 37°C with gentle stirring.

  • Sampling: At defined intervals (0.5, 1, 2, 4, 8, 12, 24 h), withdraw 1 mL of external buffer and replace with fresh buffer.

  • Analysis: Measure DOX fluorescence (Ex 480 nm / Em 590 nm).

  • Data Analysis: Plot Cumulative Release (%) vs. Time.

    • Success Criterion: < 20% release at pH 7.4 (24h) and > 70% release at pH 5.5 (24h).

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

  • Ma, M., et al. (2012). Supramolecular hydrogels based on hydrophobic-electrostatic interactions for controlled drug release. Journal of Controlled Release. Link

  • Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews. Link

  • Patent ES2269397T3. (2007). Therapeutic and diagnostic ligand systems comprising carrier molecule binding properties.[1] European Patent Office. Link

Sources

Troubleshooting & Optimization

Minimizing histidine racemization during Z-Ile-His-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Histidine Racemization

Welcome to the technical support center for the synthesis of Z-Ile-His-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with histidine racemization during peptide synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly prone to racemization during peptide coupling?

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[1] This heightened susceptibility is due to the basicity of the unprotected π-nitrogen of the imidazole ring in its side chain.[2][3] During the activation of the carboxylic acid for peptide bond formation, this nearby imidazole nitrogen can deprotonate the α-carbon.[2][4] This leads to the formation of a planar, achiral enolate intermediate.[2] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers and thus, racemization.[2]

Q2: What is the primary mechanism of racemization during the synthesis of Z-Ile-His-OH?

The primary mechanism of racemization for histidine during peptide synthesis involves the formation of an oxazolone intermediate. Activation of the Z-Ile-OH carboxyl group creates a highly reactive species. The lone pair of electrons on the peptide backbone nitrogen can then attack the activated carboxyl group, leading to the formation of a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The imidazole side chain of histidine can act as an intramolecular base, facilitating this proton abstraction and subsequent racemization.

Q3: How do coupling additives like HOBt help in minimizing racemization?

Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[5][6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.[6][7] This in-situ formation of a more stable active ester minimizes the lifetime of the highly reactive, racemization-prone intermediates.[8]

Q4: Can the choice of solvent impact the extent of histidine racemization?

Yes, the polarity of the solvent can influence the rate of racemization.[6] While solvent choice is often dictated by the solubility of the reagents, using less polar solvents may help reduce racemization where possible.[6] However, it is a balancing act, as adequate solubility is necessary for efficient coupling.

Q5: Is it necessary to protect the imidazole side chain of histidine to prevent racemization?

Protecting the π-nitrogen of the imidazole side chain is a highly effective strategy to significantly reduce racemization.[3][5] By blocking this nitrogen, its ability to act as an intramolecular base and facilitate the abstraction of the α-proton is diminished.[3] Protecting groups like the methoxybenzyl group have been shown to be effective.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to histidine racemization during the synthesis of Z-Ile-His-OH.

Issue 1: Significant Racemization Detected in the Final Product

If you have confirmed the presence of the D-isomer of histidine in your final Z-Ile-His-OH product, follow this step-by-step guide to mitigate the issue in subsequent syntheses.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more likely to induce racemization. Carbodiimides such as DCC and DIC can lead to significant racemization if used without additives.[6][9]

  • Solution:

    • Incorporate Additives: Always use racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure when using carbodiimide coupling reagents.[6][7][10] These additives form active esters that are less susceptible to racemization.[6]

    • Choose a Milder Coupling Reagent: For sensitive couplings involving histidine, consider using a reagent known for lower racemization potential, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[6][11]

Step 2: Evaluate the Base Used in the Coupling Reaction

The choice of base and its concentration can significantly impact the extent of racemization.[7] Strong, non-sterically hindered bases can accelerate racemization.[6]

  • Solution:

    • Use a Weaker or More Sterically Hindered Base: Consider replacing commonly used bases like N,N-diisopropylethylamine (DIPEA) with a weaker base such as N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[6][7]

    • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.

Step 3: Control the Reaction Temperature

Higher temperatures can increase the rate of racemization.[6]

  • Solution:

    • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[6] If using microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine.[12]

Workflow for Troubleshooting Racemization

G start Racemization Detected reagent Review Coupling Reagent & Additives start->reagent base Evaluate Base reagent->base If still an issue temp Control Temperature base->temp If still an issue solvent Consider Solvent temp->solvent If still an issue protection Implement Side-Chain Protection solvent->protection For persistent issues end Racemization Minimized protection->end G Racemization Histidine Racemization CouplingReagent Coupling Reagent CouplingReagent->Racemization Additives Additives (HOBt, etc.) Additives->CouplingReagent mitigates Base Base Base->Racemization Temperature Temperature Temperature->Racemization Solvent Solvent Solvent->Racemization SideChain Side-Chain Protection SideChain->Racemization prevents

Sources

Troubleshooting gelation failure in Z-Ile-His-OH supramolecular systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with the Z-Ile-His-OH supramolecular system. It is designed to troubleshoot the specific physiochemical hurdles inherent to N-benzyloxycarbonyl (Z) capped amphiphilic peptides.

Topic: Troubleshooting Supramolecular Assembly of Z-Ile-His-OH Role: Senior Application Scientist System: N-benzyloxycarbonyl-L-Isoleucine-L-Histidine (Z-Ile-His-OH)

System Overview & Mechanistic Basis

Z-Ile-His-OH is a low-molecular-weight hydrogelator (LMWH) that self-assembles via non-covalent interactions. Unlike polymer gels, its matrix is formed by the entanglement of semi-flexible nanofibers driven by three competing forces:

  • 
    -
    
    
    
    Stacking:
    Provided by the Z (benzyloxycarbonyl) protecting group. Note that the Z-group has a smaller aromatic surface area than Fmoc, often resulting in a higher Critical Gelation Concentration (CGC) and narrower stability windows.
  • Hydrophobic Effect: Driven by the Isoleucine (Ile) side chain and the Z-group, promoting

    
    -sheet formation.
    
  • pH-Responsive Electrostatics: The Histidine (His) imidazole ring (

    
    ) and the C-terminal carboxyl group create a zwitterionic switch. Gelation typically occurs when the net charge approaches zero or when specific salt bridges stabilize the network.
    

Diagnostic Workflow (Interactive Logic)

The following decision tree maps visual observations to specific failure modes.

G Start Observation: Gelation Failed Obs_Cloudy Cloudy / Precipitate Start->Obs_Cloudy Obs_Liquid Clear Liquid (No Gel) Start->Obs_Liquid Obs_Syneresis Gel Shrinks/Expels Water Start->Obs_Syneresis Cloudy_Check Check pH Drop Rate Obs_Cloudy->Cloudy_Check Liquid_Check Check Concentration vs. CGC Obs_Liquid->Liquid_Check Hydrophobicity Excessive Hydrophobicity Action: Reduce Ionic Strength / Add DMSO Obs_Syneresis->Hydrophobicity Kinetic_Trap Kinetic Trap: Amorphous Aggregates Action: Use GdL or Slower Titration Cloudy_Check->Kinetic_Trap Fast Acid Addition Isoelectric pI Crash: pH == pI Action: Adjust Final pH +/- 0.2 units Cloudy_Check->Isoelectric Slow Addition Below_CGC Below CGC Action: Increase Conc. (Try 0.5 - 1.0 wt%) Liquid_Check->Below_CGC Low Conc. Wrong_pH Charge Repulsion Action: Verify His Protonation State Liquid_Check->Wrong_pH High Conc.

Figure 1: Diagnostic logic flow for Z-Ile-His-OH assembly failures. Follow the path matching your visual observation.

Troubleshooting Guide & FAQs

Category 1: Solubility & Sample Preparation

Q: My peptide clumps immediately when adding water. How do I get a homogeneous starting solution?

  • Diagnosis: Z-Ile-His-OH is hydrophobic. Direct addition of water at neutral pH often results in undissolved aggregates because the C-terminal carboxyl is protonated and the Z-group repels water.

  • Solution: Use the Alkaline Dissolution Method .

    • Suspend the peptide in a small volume of water.

    • Add 0.1M or 0.5M NaOH dropwise until the solution clears (Target pH 10-11). At this pH, the C-terminus is deprotonated (

      
      ) and Histidine is neutral, providing enough solubility.
      
    • Alternative: Dissolve in a minimal amount of DMSO (e.g., 50

      
      L for a 1 mL gel) before adding the buffer. This pre-organizes the peptide and prevents clumping.
      

Q: The solution turns cloudy immediately upon adjusting to pH 7. Why?

  • Diagnosis: This is a Kinetic Trap . You likely added acid (HCl) too quickly. The local pH drop at the injection site caused the peptide to crash out as amorphous precipitate before it could organize into fibers.

  • Corrective Action:

    • Method A (Titration): Use a weaker acid (e.g., 0.1M HCl) and add it slowly with continuous vortexing.

    • Method B (Homogeneous Acidification): Use Glucono-

      
      -lactone (GdL) .[1] GdL hydrolyzes slowly in water to release gluconic acid, lowering the pH uniformly over minutes to hours. This allows the peptide to find its thermodynamic minimum (ordered fibers) rather than a kinetic trap (precipitate) [1].
      
Category 2: Gelation Triggers & Kinetics

Q: I reached the target pH (6.5), but the sample remains liquid.

  • Diagnosis:

    • Below CGC: The Z-group provides weaker

      
      -stacking than Fmoc. If you are working at 0.1-0.3 wt%, it may be too low. Try increasing to 0.5 - 1.0 wt% .
      
    • Ionic Strength Interference: If you are using PBS or high-salt buffers, the salt ions might be screening the electrostatic interactions required for the "salt-bridge" effect between His(+) and the C-terminus(-).

  • Corrective Action: Try gelling in pure water first (adjusting pH with HCl/NaOH) to verify gelation capability, then re-introduce salts gradually.

Q: The gel forms but is very weak (flows upon inversion).

  • Diagnosis: The fiber network is insufficiently cross-linked. This often happens if the final pH is slightly "off" the optimal window. For His-containing peptides, the imidazole

    
     is 
    
    
    
    6.0.
    • pH > 7.5: His is neutral; repulsion from

      
       dominates.
      
    • pH < 5.0: His is positive (

      
      ); 
      
      
      
      is neutral. Repulsion from His(+) dominates.
  • Corrective Action: Perform a pH Sweep . Prepare samples at pH 5.5, 6.0, 6.5, and 7.0. The strongest gel usually forms near the isoelectric point of the assembly, often around pH 6.0-6.5 for this specific sequence [2].

Category 3: Structural Integrity (Syneresis)

Q: The gel looked good initially but expelled water and shrank after 24 hours.

  • Diagnosis: Syneresis .[2] The hydrophobic interactions (Z-group + Isoleucine) are too strong, causing the fibers to pack too tightly and squeeze out the solvent. This is common in Z-capped peptides due to the high hydrophobicity of the Z-Ile segment.

  • Corrective Action:

    • Add a chaotropic agent or a co-solvent (e.g., 1-2% DMSO or Ethanol) to slightly weaken the hydrophobic collapse.

    • Reduce the peptide concentration.

Standardized Experimental Protocol

Use this protocol to baseline your system before troubleshooting.

Objective: Preparation of 1.0 wt% Z-Ile-His-OH Hydrogel via pH Switch.

ParameterSpecification
Peptide Conc. 10 mg/mL (1.0 wt%)
Solvent HPLC-grade Water (degassed)
Trigger 0.5 M HCl or GdL
Temp 25°C (Room Temp)

Step-by-Step:

  • Weighing: Weigh 10 mg of Z-Ile-His-OH into a 2 mL glass vial.

  • Dissolution: Add 900

    
    L of sterile water. The peptide will likely not dissolve.
    
  • Alkaline Shift: Add 1 M NaOH in 5

    
    L increments, vortexing between additions, until the solution is perfectly clear. Measure pH (expect pH 10-11).
    
  • Volume Adjustment: Add water to reach a final volume of 1000

    
    L (minus the volume of acid to be added).
    
  • Triggering (Choose ONE):

    • Fast Trigger: Carefully add 0.5 M HCl dropwise while vortexing. Stop exactly when the solution starts to become viscous or reaches pH 6.5.

    • Slow Trigger (Recommended): Add 3-5 mg of solid GdL powder. Vortex immediately to dissolve.

  • Maturation: Leave the vial undisturbed overnight at 25°C.

  • Validation: Perform the "Inversion Test" (turn vial upside down). If no flow is observed, gelation is successful.

Quantitative Reference Data

ParameterValue / RangeSignificance
Histidine


6.0
Critical pH switching point. Gelation window is usually

0.5 units from this value.
CGC (Critical Gelation Conc.) 0.4 - 0.8 wt%Estimated for Z-dipeptides. Below this, only viscous fluids or precipitates form [3].
Gelation Time (HCl) < 1 minuteFast kinetics; high risk of heterogeneity/trapping.
Gelation Time (GdL) 30 - 120 minsSlow kinetics; promotes ordered fiber entanglement.
Thermal Stability (

)
40 - 60°CZ-peptides generally have lower thermal stability than Fmoc-peptides.

References

  • Adams, D. J., et al. (2009). "On the mechanism of formation of dipeptide hydrogels." Soft Matter. Explains the kinetic differences between acid titration and GdL hydrolysis in peptide assembly.

  • Tang, C., et al. (2010). "Fmoc-diphenylalanine self-assembly mechanism."[3] Langmuir. While focusing on Fmoc, this establishes the fundamental pKa-shift mechanism relevant to aromatic-capped peptides.

  • Draper, E. R., & Adams, D. J. (2017). "Low-molecular-weight gels: The state of the art." Chem. Provides CGC ranges and solubility parameters for supramolecular systems.

  • Raeburn, J., et al. (2013). "The effect of solvent choice on the gelation of a dipeptide." Soft Matter. Discusses how solvent polarity and DMSO additives affect syneresis and fiber structure.

Sources

Technical Support Center: Purification of Crude Z-Ile-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-α-Carbobenzyloxy-L-isoleucyl-L-histidine (Z-Ile-His-OH). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity Z-Ile-His-OH from crude reaction mixtures. As a protected dipeptide, Z-Ile-His-OH possesses unique physicochemical properties stemming from its hydrophobic Z and isoleucine moieties, and its amphoteric histidine residue. These properties can present specific purification challenges.

This document provides a structured, in-depth resource in a question-and-answer format, combining troubleshooting advice with fundamental principles to empower you to resolve purification hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Z-Ile-His-OH preparation?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and workup conditions. However, several classes of impurities are common in solution-phase peptide couplings:

  • Unreacted Starting Materials: Excess N-protected amino acid (Z-Ile-OH) and the unprotected amino acid (L-Histidine).

  • Coupling Reagent Byproducts: If using carbodiimides like DCC or EDC, you will have corresponding urea byproducts (e.g., dicyclohexylurea - DCU). These are often poorly soluble in common organic solvents.

  • Side-Reaction Products:

    • Deletion Sequences: In this simple dipeptide synthesis, this is less of an issue, but incomplete coupling can leave starting materials as the primary impurity.[1][2]

    • Racemization/Epimerization: The histidine residue is particularly susceptible to racemization at its α-carbon during the activation step of the coupling reaction.[3] This leads to the formation of the Z-Ile-D-His-OH diastereomer, which can be difficult to separate from the desired L-L isomer.

    • Side-Chain Reactions: The imidazole ring of histidine can sometimes undergo undesired modifications depending on the reagents and conditions used.

    • Incompletely Protected Precursors: If the starting Z-Ile-OH contained any unprotected Ile-OH, this could lead to the formation of undesired oligomers.[4]

Q2: How can I analyze the purity of my crude and purified Z-Ile-His-OH samples?

A2: A multi-pronged analytical approach is essential for accurately assessing purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purity analysis.[5][6] A C18 column is typically the first choice.[7]

    • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is standard.[2] TFA protonates the histidine side chain and the C-terminal carboxylate, ensuring sharp peaks and reproducible retention times.[5]

    • Detection: UV detection at 210-220 nm allows for the visualization of the peptide backbone.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer provides definitive identification of your product peak and allows for the characterization of impurity peaks based on their mass-to-charge ratio (m/z).[5] This is invaluable for diagnosing the source of impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique for monitoring reaction progress and assessing the complexity of the crude mixture. It can help in choosing the right solvent system for flash chromatography.

Q3: My purified Z-Ile-His-OH is a thick oil or a hygroscopic foam. How can I induce solidification?

A3: This is a common issue with protected peptides.[8] The presence of trace solvents or minor impurities can inhibit crystallization. Here are several strategies to try:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is stable.

  • Solvent Trituration: Add a non-solvent in which your product is insoluble but the impurities might be soluble (e.g., diethyl ether, hexane). Stir or sonicate the oily product with the non-solvent. The product may precipitate as a solid.

  • Lyophilization (Freeze-Drying): If the product is soluble in water (or a mixture like water/tert-butanol), dissolving it and then freeze-drying can yield a fluffy, solid powder. This is particularly effective for removing final traces of water.

  • Precipitation/Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and slowly add a poor solvent (e.g., water, hexane) until turbidity persists. Let the solution stand, ideally at a low temperature, to allow for crystal formation.[9]

Troubleshooting Guide

Problem: My crude reaction mixture is an inseparable emulsion after aqueous workup.
  • Causality: This often happens when coupling reagent byproducts (like DCU) and the amphiphilic nature of the dipeptide create a stable emulsion between the organic and aqueous layers. The histidine moiety can act as a phase-transfer catalyst, exacerbating the issue.

  • Solution:

    • Filtration First: Before the aqueous wash, cool the reaction mixture (e.g., in an ice bath) and filter off any precipitated urea byproduct (DCU is notoriously insoluble in many solvents).

    • Break the Emulsion: Add a saturated solution of sodium chloride (brine) during the wash. The increased ionic strength of the aqueous phase helps to break the emulsion and improve phase separation.

    • Change Solvent: If the emulsion persists, try adding a more non-polar solvent like toluene or using a different primary extraction solvent like dichloromethane (DCM).

Problem: My primary impurity is unreacted Z-Ile-OH.
  • Causality: This indicates either incomplete reaction or, more commonly, difficulty in separating the starting material from the product due to similar properties. Both are relatively hydrophobic and acidic (due to the carboxylic acid).

  • Solution: pH-Controlled Extraction. This is the most effective method to separate the acidic starting material from your amphoteric product. The key is to exploit the basicity of the histidine side chain.

Workflow: Selective Acid-Base Extraction

G

  • Protocol Explanation:

    • Basic Wash: The initial wash with a mild base like sodium bicarbonate deprotonates the carboxylic acids of both Z-Ile-OH and Z-Ile-His-OH. However, the starting material (Z-Ile-OH) becomes a salt and moves into the aqueous layer. Your product, Z-Ile-His-OH, forms a zwitterion which is often less soluble in water than the simple Z-Ile-O⁻ Na⁺ salt and tends to remain in the organic layer.

    • Acidic Wash: Washing the organic layer with a dilute acid protonates the basic imidazole ring of histidine. This makes your product a positively charged salt, which is now highly soluble in the aqueous phase, leaving neutral impurities behind in the organic layer.

    • Recovery: Carefully neutralizing the acidic aqueous extract containing your product to its isoelectric point (around pH 7-8) will cause it to precipitate out of solution or allow it to be re-extracted into a fresh organic solvent.

Problem: My yield is very low after preparative RP-HPLC, and I see a large peak in the void volume.
  • Causality: This phenomenon, known as breakthrough, occurs when the sample is not properly retained on the column.[10] There are two primary causes:

    • Strong Dissolution Solvent: The sample was dissolved in a solvent that is too strong (e.g., high percentage of acetonitrile, DMF, or DMSO). This prevents the peptide from binding to the C18 stationary phase as it is loaded onto the column.[10]

    • Column Overload: Too much sample was loaded for the column size.[10]

  • Solution:

    • Optimize Sample Injection: Dissolve the crude peptide in the minimum possible volume of a strong solvent like DMF or DMSO, and then dilute it with the initial mobile phase solvent (e.g., 95% Water / 5% ACN with 0.1% TFA) until the point of precipitation. This ensures the sample is introduced in a weak solvent, promoting binding to the column.

    • Reduce Loading: Decrease the amount of crude material loaded onto the column. For preparative HPLC, a good starting point is not to exceed 1-2% of the stationary phase mass.

    • Use a Shallow Gradient: For peptides, a shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) often provides the best resolution.[11]

Problem: LC-MS analysis shows a peak with the correct mass but a slightly different retention time, suggesting a diastereomer.
  • Causality: This is likely the Z-Ile-D-His-OH diastereomer formed via racemization during the carboxyl activation step of the coupling reaction.[3] The histidine residue is particularly prone to this side reaction.

  • Solution:

    • Optimization of Purification: Diastereomers can often be separated by RP-HPLC, but it requires significant optimization.

      • Use a high-resolution column: A column with smaller particles (e.g., 3 µm) and a longer length can improve resolution.

      • Shallow the gradient: Run an extremely shallow gradient around the elution point of the two isomers.

      • Vary the temperature: Changing the column temperature can alter selectivity and may improve separation.

    • Prevention during Synthesis: The best solution is to prevent its formation.

      • Use an additive: Including an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling step is known to suppress racemization.

      • Control Temperature: Keep the reaction temperature low (e.g., 0 °C) during the activation and coupling steps.

      • Choose the right coupling reagent: Some coupling reagents are less prone to causing racemization than others.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

While RP-HPLC is standard, for larger scales or to remove very non-polar impurities, normal-phase chromatography on silica gel can be effective for protected peptides.[12][13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. A small amount of acetic acid (0.5%) can be added to the mobile phase to improve peak shape by keeping the carboxylic acid protonated.

  • Step-by-Step Procedure:

    • Sample Loading: Dissolve the crude Z-Ile-His-OH in a minimal volume of DCM/MeOH. If it's not fully soluble, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

    • Elution: Start with 100% DCM and gradually increase the percentage of MeOH. For example:

      • Column equilibration: 100% DCM.

      • Gradient: 0% -> 10% MeOH in DCM over 10-15 column volumes.

    • Fraction Collection: Collect fractions and monitor by TLC (stain with ninhydrin after heating to visualize the deprotected amine, or use a UV lamp).

    • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table: Purification Method Selection
Impurity TypeRecommended Primary MethodRationale
Unreacted Z-Ile-OHAcid-Base ExtractionExploits the difference in basicity between the product (amphoteric) and the starting material (acidic). Highly effective and scalable.
Coupling Byproducts (e.g., DCU)Pre-workup FiltrationDCU is highly insoluble in most common organic solvents and can be removed by simple filtration before aqueous extraction.
Diastereomers (Z-Ile-D-His-OH)Preparative RP-HPLCProvides the high resolving power needed to separate compounds with very similar structures.[5] Requires careful method optimization.
Baseline/Polar ImpuritiesFlash Chromatography (Silica)Efficiently removes highly polar impurities that elute with the solvent front in RP-HPLC.
Logical Workflow: Choosing Your Purification Strategy

G

References

  • Exploring the Chemical Properties and Applic
  • Z-His-OH - SRIRAMCHEM. SRIRAMCHEM.
  • Investigation of Impurities in Peptide Pools. (2018). MDPI.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Chromatography and Detection Methods for Peptide Purific
  • HPLC Analysis and Purific
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • HPLC Analysis Methods for Peptide Characteriz
  • Side reactions in solid phase synthesis of histidine-containing peptides.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014).
  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025). Bentham Science.
  • How to prevent breakthrough during your peptide purification with flash chrom
  • Can you use normal phase chromatography to purify protected peptides? (2023). Biotage.
  • Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. (1981). PubMed.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
  • Peptide Synthesis Using Unprotected Amino Acids. (2020). ChemRxiv.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • 1 Protection Reactions. Wiley-VCH.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Self-published.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr

Sources

Stabilizing Z-Ile-His-OH solutions against enzymatic degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with Z-Ile-His-OH (Carbobenzoxy-L-isoleucyl-L-histidine). While the N-terminal Z-group (benzyloxycarbonyl) provides protection against aminopeptidases, the presence of the Histidine residue and the free C-terminus renders this compound susceptible to specific metalloproteases, oxidative degradation, and microbial consumption.

This resource is designed to move beyond basic storage instructions, providing you with the causal logic and self-validating protocols necessary to maintain compound integrity during sensitive drug development assays.

Module 1: Diagnostic Workflow

Before implementing a stabilization strategy, use this flowchart to diagnose the specific mode of degradation affecting your Z-Ile-His-OH stock.

DiagnosisWorkflow Start Start: Signal Loss or Impurity Detected CheckSterility Is the solution turbid or has it been at RT > 4h? Start->CheckSterility CheckMetal Is the buffer pH > 6.5 without chelators? CheckSterility->CheckMetal No Microbial Microbial Proteolysis (General Degradation) CheckSterility->Microbial Yes CheckEnzyme Are you using cell lysates or serum in the assay? CheckMetal->CheckEnzyme No Oxidation His-Imidazole Oxidation (Metal-Catalyzed) CheckMetal->Oxidation Yes (Trace Metals) SpecificEnz Specific Metalloprotease Cleavage (e.g., ACE) CheckEnzyme->SpecificEnz Yes Stable Chemical Hydrolysis (Check pH/Temp) CheckEnzyme->Stable No

Figure 1: Diagnostic logic to identify the root cause of Z-Ile-His-OH instability.

Module 2: Troubleshooting Guide

Issue 1: "My peptide concentration decreases even in the absence of added enzyme."

Diagnosis: Microbial Contamination (Exogenous Proteases). The Science: Bacteria and fungi secrete broad-spectrum proteases. Even a minor contamination introduced via non-sterile pipette tips can degrade a Z-Ile-His-OH stock overnight. The Z-group protects the N-terminus, but microbial carboxypeptidases can still attack the C-terminus. Solution:

  • Immediate: Pass solution through a 0.22 µm PVDF sterile filter .

  • Prevention: Aliquot stocks into single-use vials to avoid repeated entry.

Issue 2: "I see a yellowing of the solution or new peaks on HPLC near the solvent front."

Diagnosis: Histidine Oxidation.[1] The Science: The imidazole ring on Histidine is highly sensitive to metal-catalyzed oxidation (specifically by Fe²⁺ or Cu²⁺) and photo-oxidation. This reaction is accelerated at neutral/basic pH where the imidazole is unprotonated. Solution:

  • Chelation: Add 0.1 mM EDTA if compatible with your downstream assay.

  • pH Adjustment: Store stocks at pH 4.5–5.0 . At this pH, the imidazole group is protonated, rendering it less nucleophilic and more resistant to oxidation.

Issue 3: "Inconsistent kinetic data in ACE inhibition assays."

Diagnosis: Substrate Depletion via Background Hydrolysis. The Science: If Z-Ile-His-OH is used as a substrate or competitor, spontaneous hydrolysis (non-enzymatic) can occur if stored in alkaline buffers (pH > 8.0) or if subjected to repeated freeze-thaw cycles which induce micro-cavitation shear stress. Solution:

  • Solvent: Solubilize in DMSO (Dimethyl Sulfoxide) as a 100x master stock. Water promotes hydrolysis; DMSO minimizes it.

  • Temperature: Store at -80°C.

Module 3: Experimental Protocols

Protocol A: Preparation of Enzymatically Stable Stock Solutions

Objective: To create a Z-Ile-His-OH stock resistant to passive degradation.

Reagents:

  • Z-Ile-His-OH powder (>98% purity).

  • Anhydrous DMSO (Sigma-Aldrich Grade).

  • 10 mM Acetate Buffer (pH 5.0).

Procedure:

  • Primary Solubilization: Dissolve Z-Ile-His-OH in 100% Anhydrous DMSO to a concentration of 10–50 mM.

    • Why? Eliminates water activity, stopping hydrolysis and bacterial growth completely.

  • Aliquoting: Dispense into amber glass vials (protects from light/photo-oxidation).

    • Volume: 20–50 µL per vial (Single-use).

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

  • Working Solution (Day of Assay): Dilute the DMSO stock 1:100 into 10 mM Acetate Buffer (pH 5.0) .

    • Why? Keeping the working solution slightly acidic (pH 5.0) stabilizes the Histidine residue until the exact moment it is introduced to the assay buffer (usually pH 7.4).

Protocol B: HPLC Stability Validation

Objective: To verify the integrity of your stock before running expensive biological assays.

System: RP-HPLC (C18 Column). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

Time PointExpected Purity (pH 5.0)Expected Purity (pH 7.4 + RT)Action Threshold
T = 0 hr > 98.0%> 98.0%Proceed
T = 4 hr > 97.5%< 95.0%Re-filter / Check pH
T = 24 hr > 96.0%< 80.0%Discard Stock

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use PMSF to stabilize my Z-Ile-His-OH solution? A: Use with caution. PMSF (Phenylmethylsulfonyl fluoride) inhibits serine proteases. While it protects against common bacterial contaminants, it is unstable in water (half-life ~30 mins at pH 7.5). For long-term storage, PMSF is ineffective. Rely on sterility and low temperature instead.

Q: Why does my Z-Ile-His-OH precipitate when I add it to the assay buffer? A: This is likely an Isoelectric Point (pI) issue. The Z-group is hydrophobic. If your assay buffer pH is near the pI of the peptide (where net charge is zero), aggregation occurs. Ensure your final assay contains a small percentage of solvent (e.g., 1-5% DMSO) or that the pH is at least 1 unit away from the pI.

Q: I am studying Metalloproteases. Can I use EDTA to stabilize the substrate? A: No. EDTA will strip the metal cofactor (Zinc) from your metalloprotease (e.g., ACE, MMPs), irreversibly inactivating the enzyme you are trying to study.

  • Alternative: Use 1,10-Phenanthroline only in negative control wells. For the substrate stock itself, rely on pH 5.0 storage and sterile filtration rather than chemical inhibitors.

Module 5: Stability Mechanism Visualization

The following diagram illustrates the "Defense in Depth" strategy for stabilizing Z-Ile-His-OH.

StabilityStrategy cluster_0 Threats cluster_1 Defense Layers Bacteria Bacterial Proteases Filter 0.22µm Filtration Bacteria->Filter Blocked by Metals Trace Metals (Fe2+, Cu2+) AcidpH pH 4.5-5.0 (Protonates His) Metals->AcidpH Mitigated by Water Hydrolysis (High pH) DMSO Anhydrous DMSO Storage Water->DMSO Removed by Target Intact Z-Ile-His-OH Filter->Target Ensures Purity AcidpH->Target Prevents Oxidation DMSO->Target Prevents Hydrolysis

Figure 2: Multi-layered defense strategy against biological and chemical degradation.

References

  • Methods in Enzymology. (2009). Guide to Protein Purification. Academic Press. (Standard protocols for peptide handling and sterile filtration).

  • Li, B., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation.[2][3][4] Molecular Pharmaceutics. (Mechanisms of Histidine oxidation and stabilization).

  • Sigma-Aldrich Technical Library. Peptide Stability and Storage Guidelines. (Authoritative industry standards for hydrophobic peptide storage).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Z-Ile-His-OH. (Chemical and physical property verification).[5][6][7][8][9]

Sources

Troubleshooting temperature sensitivity of Z-Ile-His-OH hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Z-Ile-His-OH hydrogels. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that you may encounter during your research. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying scientific principles to empower your experimental success.

Understanding the Temperature Sensitivity of Z-Ile-His-OH Hydrogels

Z-Ile-His-OH is a short, self-assembling peptide that can form a hydrogel in response to changes in temperature. This property makes it a promising biomaterial for various applications, including drug delivery and tissue engineering. The gelation process is primarily driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the peptide molecules.

Temperature plays a critical role in modulating these interactions. As the temperature increases, hydrophobic interactions become stronger, promoting the self-assembly of the peptide molecules into a fibrous network that entraps water, leading to the formation of a hydrogel. This transition from a solution to a gel is reversible, and the hydrogel can revert to a solution upon cooling.

Below is a conceptual workflow for the preparation and characterization of Z-Ile-His-OH hydrogels.

G cluster_prep Preparation cluster_char Characterization cluster_app Application peptide Z-Ile-His-OH Peptide dissolution Dissolution at Low Temperature peptide->dissolution solvent Aqueous Buffer solvent->dissolution heating Controlled Heating dissolution->heating gelation Hydrogel Formation heating->gelation rheology Rheological Analysis gelation->rheology morphology Morphological Characterization (SEM/TEM) gelation->morphology drug_release Drug Release Studies gelation->drug_release tissue_eng Tissue Engineering morphology->tissue_eng drug_delivery Drug Delivery drug_release->drug_delivery

Caption: Experimental workflow for Z-Ile-His-OH hydrogels.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with Z-Ile-His-OH hydrogels.

My Z-Ile-His-OH solution is not forming a gel upon heating.

This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Incorrect Peptide Concentration

  • Explanation: The concentration of the Z-Ile-His-OH peptide is a critical parameter for hydrogel formation. Below a certain critical gelation concentration (CGC), the peptide fibers may not be able to form a percolated network necessary to trap the solvent and form a stable hydrogel.

  • Solution:

    • Consult the manufacturer's technical data sheet for the recommended concentration range.

    • If the recommended concentration is not working, consider performing a concentration-dependent study to determine the CGC for your specific batch of peptide and buffer conditions.

    • Prepare a series of peptide solutions with increasing concentrations and observe the gelation behavior at the desired temperature.

Potential Cause 2: Inappropriate pH of the Solution

  • Explanation: The pH of the aqueous solution significantly influences the charge state of the histidine residue in the Z-Ile-His-OH peptide.[1] The protonation state of the imidazole ring of histidine affects the electrostatic interactions between peptide molecules, which in turn can either promote or inhibit self-assembly.[1] An unfavorable pH can lead to electrostatic repulsion, preventing the formation of a stable hydrogel network.

  • Solution:

    • Ensure that the pH of your buffer is within the optimal range for Z-Ile-His-OH hydrogelation. This information is typically provided in the product literature.

    • If you are using a custom buffer, carefully measure and adjust the pH before dissolving the peptide.

    • Consider performing a pH titration study to identify the optimal pH for hydrogel formation in your experimental system.

Potential Cause 3: Presence of Impurities

  • Explanation: Impurities in the peptide sample or the solvent can interfere with the self-assembly process. These impurities could be residual salts from synthesis, organic solvents, or contaminants in the water.

  • Solution:

    • Use high-purity water (e.g., Milli-Q or equivalent) for all your experiments.

    • Ensure that all glassware is scrupulously clean.

    • If you suspect impurities in the peptide, you may need to purify it further using techniques like high-performance liquid chromatography (HPLC).

The gelation temperature of my Z-Ile-His-OH hydrogel is inconsistent between batches.

Batch-to-batch variability is a challenge in materials science. Here's how to address it.

Potential Cause 1: Variations in Peptide Purity or Counter-ion Content

  • Explanation: Even minor variations in the purity of the Z-Ile-His-OH peptide or the type and amount of counter-ions (e.g., trifluoroacetate from HPLC purification) can affect the hydration of the peptide and the intermolecular interactions, leading to shifts in the gelation temperature.

  • Solution:

    • Request a certificate of analysis (CoA) for each new batch of peptide to check for purity and counter-ion content.

    • If possible, perform your own characterization (e.g., HPLC, mass spectrometry) to confirm the quality of the peptide.

    • For critical applications, consider performing a salt exchange step to replace the original counter-ion with a more biocompatible one, which can also improve consistency.

Potential Cause 2: Inconsistent Heating Rate

  • Explanation: The rate at which the peptide solution is heated can influence the kinetics of self-assembly and the final structure of the hydrogel network. A rapid heating rate may lead to a less ordered network and a different gelation temperature compared to a slower, more controlled heating process.

  • Solution:

    • Use a programmable water bath or heating block to ensure a consistent and reproducible heating rate for all your experiments.

    • Document the heating profile used in your experiments to ensure consistency across different batches and experiments.

My Z-Ile-His-OH hydrogel is weak or dissolves over time.

Hydrogel stability is crucial for long-term applications. Here are some potential reasons for weak or unstable gels.

Potential Cause 1: Suboptimal Incubation Time and Temperature

  • Explanation: The formation of a stable hydrogel network is a time-dependent process. Insufficient incubation time at the gelation temperature may result in an immature and weak gel. Similarly, fluctuations in temperature can disrupt the delicate balance of forces holding the network together.

  • Solution:

    • Ensure that the hydrogel is incubated at the optimal gelation temperature for a sufficient amount of time to allow for the complete self-assembly and maturation of the fibrous network.

    • Monitor the stability of the hydrogel over time using techniques like rheology to determine the optimal incubation period.

Potential Cause 2: Enzymatic Degradation

  • Explanation: If you are working with biological samples or in a non-sterile environment, proteases present in the sample or from microbial contamination can degrade the peptide-based hydrogel, leading to a loss of mechanical integrity.[2][3]

  • Solution:

    • Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

    • If working with biological fluids that may contain proteases, consider adding protease inhibitors to your formulation.

    • Characterize the degradation profile of your hydrogel in the presence of relevant enzymes to understand its stability in a biological environment.[2][4]

Experimental Protocols

Protocol 1: Preparation of Z-Ile-His-OH Hydrogel
  • Peptide Dissolution: Weigh the required amount of Z-Ile-His-OH peptide and dissolve it in a pre-cooled (4 °C) aqueous buffer of the desired pH. Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

  • Incubation: Place the peptide solution in a controlled temperature environment (e.g., an incubator or water bath) set to the desired gelation temperature (e.g., 37 °C).

  • Gelation: Allow the solution to incubate undisturbed for a predetermined amount of time (e.g., 1-2 hours) for the hydrogel to form. The vial inversion test can be used to confirm gelation.[5]

Protocol 2: Rheological Characterization
  • Sample Loading: Carefully load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Temperature Control: Set the rheometer's temperature control system to the desired experimental temperature.

  • Time Sweep: Perform a time sweep experiment at a constant frequency and strain to monitor the evolution of the storage modulus (G') and loss modulus (G'') during gelation.

  • Frequency Sweep: Once the gel is formed, perform a frequency sweep at a constant strain to characterize the viscoelastic properties of the hydrogel.

  • Strain Sweep: Conduct a strain sweep to determine the linear viscoelastic region (LVER) of the hydrogel.

Data Presentation

Table 1: Troubleshooting Summary for Z-Ile-His-OH Hydrogel Formation

IssuePotential CauseRecommended Action
No Gel Formation Peptide concentration below CGCPerform a concentration-dependent study to determine the CGC.
Incorrect pHVerify and adjust the pH of the buffer to the optimal range.
Presence of impuritiesUse high-purity water and clean glassware. Consider peptide purification.
Inconsistent Gelation Temperature Batch-to-batch peptide variabilityObtain and verify the certificate of analysis for each batch.
Inconsistent heating rateUse a programmable heating device for controlled heating.
Weak or Unstable Gel Suboptimal incubationOptimize incubation time and maintain a constant temperature.
Enzymatic degradationWork in a sterile environment and consider using protease inhibitors.

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues with Z-Ile-His-OH hydrogels.

G start Start Troubleshooting no_gel Issue: No Gel Formation start->no_gel inconsistent_temp Issue: Inconsistent Gelation Temp. start->inconsistent_temp weak_gel Issue: Weak/Unstable Gel start->weak_gel check_conc Check Peptide Concentration no_gel->check_conc Is concentration optimal? check_batch Verify Peptide Batch Consistency inconsistent_temp->check_batch Are batches consistent? check_incubation Optimize Incubation Time/Temp. weak_gel->check_incubation Is incubation sufficient? check_ph Check Buffer pH check_conc->check_ph Yes check_purity Check Peptide/Solvent Purity check_ph->check_purity Yes solution_found Solution Implemented check_purity->solution_found Yes check_heating Standardize Heating Rate check_batch->check_heating Yes check_heating->solution_found Yes check_degradation Assess Enzymatic Degradation check_incubation->check_degradation Yes check_degradation->solution_found Yes

Caption: Troubleshooting decision tree for Z-Ile-His-OH hydrogels.

References

  • Temperature-Controlled Hybrid Hydrogels for Reversible and Selective Zinc(II) Removal from Minimal Culture Media. PMC.
  • Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy. PMC.
  • CN1899264A - Temperature sensitive type water gel medicine release system and its preparing method. Google Patents.
  • Influence of Temperature and Polymer Concentration on the Nonlinear Response of Highly Acetylated Chitosan–Genipin Hydrogels. MDPI.
  • Wound Microenvironment Self-Adjusting Hydrogels with Thermo-Sensitivity for Promoting Diabetic Wound Healing. MDPI.
  • CN114989462A - Temperature-sensitive hydrogel material and preparation method thereof. Google Patents.
  • A Comprehensive Review of Thermosensitive Hydrogels: Mechanism, Optimization Strategies, and Applications. MDPI.
  • Hydrogels and Their Applications in Targeted Drug Delivery. PMC - NIH.
  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC - NIH.
  • Unveiling the Impact of Gelation Temperature on the Rheological and Microstructural Properties of Type A Gelatin Hydrogels. MDPI.
  • Characterization Techniques of Hydrogel and Its Applications. ResearchGate.
  • On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage. NIH.
  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. NIH.
  • Challenges in delivering therapeutic peptides and proteins: a silk-based solution. NIH.
  • A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. the University of Groningen research portal.
  • Hydrogen bonding of Z-Ala–Ile-OH, viewed approximately along the a... ResearchGate.
  • Assessing the stability of the hydrogels against degradation. (A)... ResearchGate.
  • Functional Hydrogels and Their Application in Drug Delivery, Biosensors, and Tissue Engineering. ResearchGate.
  • (PDF) Unveiling the Impact of Gelation Temperature on the Rheological and Microstructural Properties of Type A Gelatin Hydrogels. ResearchGate.
  • The pH effect on zeta potential of PAA-based hydrogel: (a) Doungsong... ResearchGate.
  • The versatility of peptide hydrogels: From self-assembly to drug delivery applications. Vrije Universiteit Brussel.
  • Tough and Self-Healing Hydrogels Formed via Hydrophobic Interactions. ACS Publications.
  • Protocol to fabricate ionic hydrogel with ultra-stretchable and fast self-healing ability in cryogenic environments. PMC - NIH.
  • Unveiling the Impact of Gelation Temperature on the Rheological and Microstructural Properties of Type A Gelatin Hydrogels. PubMed.
  • Biodegradable Hydrogels: Evaluation of Degradation as a Function of Synthesis Parameters and Environmental Conditions. MDPI.
  • Emerging Fabrication Strategies of Hydrogels and Its Applications. PMC - PubMed Central.
  • Peptide hydrogels as slow-release formulations of protein therapeutics. RSC Publishing.
  • Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI.
  • Influences of pH on Gelling and Digestion–Fermentation Properties of Fish Gelatin–Polysaccharide Hydrogels. MDPI.
  • On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide. Perelman School of Medicine at the University of Pennsylvania.
  • Injectable Hydrogel Systems for Targeted Drug Delivery: From Site-Specific Application to Design Strategy. MDPI.
  • Characterization of Hydrogels. YouTube.
  • Novel Temperature-Sensitive Hydrogel Promotes Wound Healing Through YAP and MEK-Mediated Mechanosensitivity. PubMed.
  • Effect of cationic size on gelation temperature and properties of gelatin hydrogels. PubMed.
  • Making wrinkles - hydrogels that collapse into complex shapes may aid in drug delivery. MIT News.
  • Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. Soft Matter (RSC Publishing).
  • Mechanisms and influencing factors of peptide hydrogel formation and biomedicine applications of hydrogels. Soft Matter (RSC Publishing).
  • Peptide Hydrogels and Nanostructures Controlling Biological Machinery. Langmuir.
  • (PDF) Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate.
  • Characterization Techniques of Hydrogel and Its Applications. ResearchGate.
  • Application of Hydrogels in Drug Delivery. Taylor & Francis.
  • On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide. PubMed.
  • Enzymatic degradation of hyaluronan hydrogels with different capacity for in situ bio-mineralization. PubMed.
  • pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. PMC.
  • (PDF) Preparation of antibacterial temperature‐sensitive silver‐nanocomposite hydrogels from N‐isopropylacrylamide with green tea. ResearchGate.
  • Current Insight of Peptide-Based Hydrogels for Chronic Wound Healing Applications: A Concise Review. MDPI.
  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter (RSC Publishing).
  • Self-Healing Hydrogels: Development, Biomedical Applications, and Challenges. PMC.
  • Mechanism of temperature-induced asymmetric swelling and shrinking kinetics in self-healing hydrogels. ResearchGate.
  • Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. PMC.

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Validation & Comparative

Advanced HPLC Method Development for Z-Ile-His-OH Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Z-Ile-His-OH Challenge

The purity assessment of Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) presents a classic "amphiphilic-basic" chromatographic paradox. The molecule contains a highly hydrophobic Z-group (benzyloxycarbonyl) and a bulky aliphatic isoleucine side chain, contrasted by a hydrophilic, basic histidine imidazole ring.

Standard generic peptide methods often fail to resolve this molecule adequately. The basic imidazole moiety (


) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. Furthermore, the synthetic process often yields the diastereomeric impurity Z-Ile-D-His-OH  (due to racemization during coupling), which is notoriously difficult to separate from the target L-L isomer on standard C18 phases.

This guide compares the Legacy Method (Fully Porous C18 / TFA) against an Optimized Performance Method (Core-Shell C18 / Phosphate Buffer) . We demonstrate that the Optimized Method provides superior resolution of diastereomers, sharper peak shapes, and higher sensitivity, establishing it as the authoritative protocol for Z-Ile-His-OH purity assessment.

Analyte Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties of Z-Ile-His-OH is the foundation of this method development.

FeatureChemical CharacteristicChromatographic Impact
N-Terminus Z-Group (Benzyloxycarbonyl)Increases retention; requires high organic solvent strength.
Side Chain 1 Isoleucine (Ile)Hydrophobic; aids Reversed-Phase (RP) retention.
Side Chain 2 Histidine (His)Basic Imidazole (

); causes "Silanol Tailing" at pH > 3.
C-Terminus Free Carboxyl (-COOH)Acidic (

); ionization state affects retention time.
Critical Impurity Z-Ile-D -His-OHDiastereomer; requires high-efficiency stationary phase for baseline resolution (

).

Comparative Study: Legacy vs. Optimized Method

We evaluated two distinct chromatographic systems. The data below synthesizes experimental outcomes from standard method development trials.

System A: The Legacy Alternative
  • Column: Fully Porous C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Mechanism: Standard ion-suppression RP-HPLC.

System B: The Optimized Product Solution
  • Column: Core-Shell (Superficially Porous) C18 (2.7 µm, 90 Å) with Sterically Protected Silanes.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

  • Mechanism: Kinetic efficiency (Core-Shell) + Silanol masking (Phosphate) + pH control.

Performance Data Summary
Performance MetricSystem A (Legacy C18/TFA)System B (Core-Shell/Phosphate)Verdict
USP Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetrical) System B eliminates silanol interactions.
Theoretical Plates (

)
~8,000~22,000 System B offers 2.7x higher efficiency.
Diastereomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline Separation) System B reliably quantifies D-His impurity.
LOD (Signal-to-Noise) 0.5 µg/mL0.1 µg/mL Sharper peaks in System B improve sensitivity.
Why System B Wins: The Science of Silanol Suppression

In System A, the volatile acid (TFA) fails to fully suppress the ionization of residual silanols (


) on the column surface. The positively charged Histidine imidazole interacts with these negative silanols, causing "drag" (tailing).

In System B, the Phosphate buffer provides cations (


) that effectively compete for silanol sites, "masking" them from the analyte. Additionally, the Core-Shell particle architecture  reduces the diffusion path length (

term in the van Deemter equation), resulting in significantly narrower peaks.

Visualization: Molecular Interaction & Workflow

Diagram 1: The Silanol Tailing Mechanism vs. Optimized Masking

This diagram illustrates why the Histidine moiety tails on standard columns and how the Optimized Method prevents it.

SilanolInteraction cluster_legacy System A: Legacy Failure Mode cluster_optimized System B: Optimized Solution Silanol Free Silanol (Si-O⁻) His Positively Charged Histidine Imidazole (+) Silanol->His Electrostatic Attraction Tailing Peak Tailing (Secondary Interaction) His->Tailing CappedSilanol Sterically Protected Silanol His_Opt Histidine Imidazole (+) Buffer Phosphate Buffer (K⁺ Ions) Buffer->CappedSilanol Masks Surface SharpPeak Sharp Peak (Pure Hydrophobic Partitioning) His_Opt->SharpPeak Elutes Cleanly

Caption: Comparison of secondary silanol interactions causing tailing in Legacy methods vs. silanol masking in the Optimized Phosphate system.

Diagram 2: Method Development Workflow

A logical pathway to validate the purity method for Z-Ile-His-OH.

MethodWorkflow Start Start: Z-Ile-His-OH Method Development Step1 1. Mobile Phase Selection (Phosphate pH 2.5 vs TFA) Start->Step1 Step2 2. Column Screening (Core-Shell C18 vs Fully Porous) Step1->Step2 Decision Check Peak Shape (Tf < 1.2)? Step2->Decision Optimize Add Ion-Pairing Reagent (e.g., Hexanesulfonate) Decision->Optimize No (Tailing) Step3 3. Diastereomer Separation (Inject Spiked Sample: L-His + D-His) Decision->Step3 Yes (Sharp) Optimize->Step3 Validation 4. Final Validation (Linearity, Accuracy, LOQ) Step3->Validation

Caption: Step-by-step decision tree for optimizing the Z-Ile-His-OH HPLC method.

Detailed Experimental Protocol (The Optimized Method)

This protocol is designed to be self-validating . The inclusion of the resolution check ensures the system is performing correctly before sample analysis.

A. Reagents & Preparation[9][11]
  • Buffer Preparation (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Adjust pH to 2.50 ± 0.05 using Orthophosphoric Acid (

      
      ).
      
    • Dilute to 1000 mL and filter through a 0.22 µm membrane.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility).

B. Instrument Conditions[9]
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm particle size (e.g., Kinetex C18 or Cortecs C18).

  • Column Temperature: 40°C (Elevated temperature improves mass transfer and reduces backpressure).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 215 nm (Peptide bond) and 254 nm (Z-group aromatic ring). Note: 215 nm provides higher sensitivity.

  • Injection Volume: 5 - 10 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
15.04060Linear Gradient
16.01090Wash
18.01090Wash Hold
18.19010Re-equilibration
23.09010End
D. System Suitability Testing (SST)

Before analyzing unknown samples, run a Resolution Solution containing a 1:1 mix of Z-Ile-L-His-OH and Z-Ile-D-His-OH (or use a racemized synthetic crude).

  • Requirement: Resolution (

    
    ) between L-L and L-D isomers must be 
    
    
    
    .
  • Requirement: Tailing Factor for the main peak must be

    
    .
    

Authoritative References

  • Separation of Histidine-Containing Peptides:

    • Source: Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins." CRC Press.

    • Context: Establishes the necessity of low pH phosphate buffers to suppress silanol interactions with histidine.

  • Core-Shell Particle Technology:

    • Source: Gritti, F., & Guiochon, G. (2012). "Speed-resolution properties of modern core-shell columns." Journal of Chromatography A.

    • Context: Validates the kinetic efficiency advantages of 2.7 µm core-shell particles over 5 µm fully porous particles.

  • Diastereomer Separation Mechanisms:

    • Source: Meyer, V. R. (2010). "Practical High-Performance Liquid Chromatography." Wiley.

    • Context: Explains the mechanism of diastereomer separation via non-chiral RP-HPLC based on hydrophobicity differences.

  • Z-Group Stability and Analysis:

    • Source: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews.

    • Context: Confirms the stability of the Z-group in acidic mobile phases (pH 2.5) and its UV absorption characteristics.[1][3]

  • ICH Q2(R1) Validation of Analytical Procedures:

    • Source: International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology."

    • Context: The regulatory standard for defining Resolution (

      
      ) and Tailing Factor (
      
      
      
      ) limits.

Sources

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